Ro 07-1902
Description
Properties
CAS No. |
68160-71-4 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-[(E)-prop-1-enoxy]propan-2-ol |
InChI |
InChI=1S/C9H13N3O4/c1-2-5-16-7-8(13)6-11-4-3-10-9(11)12(14)15/h2-5,8,13H,6-7H2,1H3/b5-2+ |
InChI Key |
XVAVDAAXADYTPR-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/OCC(CN1C=CN=C1[N+](=O)[O-])O |
Canonical SMILES |
CC=COCC(CN1C=CN=C1[N+](=O)[O-])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 07-1902; Ro-07-1902; Ro07-1902. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ro 07-1902
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 07-1902 is a 2-nitroimidazole compound that has demonstrated significant potential as both a chemosensitizer and a radiosensitizer in preclinical studies. Its efficacy is closely linked to its high lipophilicity, which facilitates its interaction with cellular components and subsequent modulation of therapeutic responses. This technical guide provides a detailed overview of the core mechanisms of action of this compound, focusing on its roles in enhancing the cytotoxicity of chemotherapeutic agents and sensitizing hypoxic tumor cells to radiation. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to support a comprehensive understanding for research and drug development purposes.
Mechanism of Action as a Chemosensitizer: Inhibition of Cytochrome P-450
A primary mechanism by which this compound enhances the efficacy of certain chemotherapeutic drugs, particularly nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), is through the inhibition of their metabolism. This action is primarily mediated by the binding of this compound to cytochrome P-450 (CYP450) enzymes in liver microsomes, which are responsible for the oxidative metabolism of many xenobiotics.
By inhibiting CYP450, this compound slows the clearance of co-administered drugs, leading to increased plasma concentrations and prolonged exposure of the tumor to the active agent. The potency of this inhibitory effect among 2-nitroimidazoles correlates directly with their lipophilicity.
Quantitative Data: Inhibition of CCNU Metabolism
The inhibitory effect of this compound on the metabolism of CCNU has been quantified, demonstrating its potential to significantly alter the pharmacokinetics of this chemotherapeutic agent.
| Compound | Parameter | Value | Reference |
| CCNU | Km (for cis-4-hydroxy CCNU formation) | 0.026 mM | [1] |
| CCNU | Vmax (for cis-4-hydroxy CCNU formation) | 1.92 nmol/min/mg protein | [1] |
| This compound | I50 (for inhibition of CCNU hydroxylation) | 1.4 mM | [1] |
| Misonidazole | I50 (for inhibition of CCNU hydroxylation) | 5.8 mM | [1] |
| Benznidazole | I50 (for inhibition of CCNU hydroxylation) | 0.37 mM | [1] |
Signaling Pathway: Inhibition of Cytochrome P-450 Metabolism
Caption: Inhibition of CCNU metabolism by this compound.
Mechanism of Action as a Radiosensitizer: Hypoxia-Selective Cytotoxicity
This compound, like other 2-nitroimidazoles, functions as a hypoxic cell radiosensitizer. Solid tumors often contain regions of low oxygen (hypoxia), which makes cancer cells more resistant to radiation therapy. This is because oxygen is required to "fix" the DNA damage caused by radiation-induced free radicals, making it permanent and irreparable.
Under hypoxic conditions, the nitro group of this compound can be enzymatically reduced to form highly reactive radical anions and other reduced metabolites. These reactive species can mimic the effects of oxygen by reacting with DNA free radicals, thereby "fixing" the radiation-induced damage and increasing its lethality. Furthermore, these reactive metabolites are cytotoxic in their own right, leading to selective killing of hypoxic cells.
Signaling Pathway: Hypoxic Cell Radiosensitization
Caption: Mechanism of radiosensitization by this compound.
Induction of Apoptosis in Hypoxic Cells
The reactive metabolites of 2-nitroimidazoles, formed under hypoxic conditions, can induce a form of programmed cell death, or apoptosis. The cytotoxic effects of these metabolites are associated with the depletion of intracellular thiols, such as glutathione, which are crucial for maintaining the cellular redox balance and protecting against oxidative stress. The depletion of these protective molecules can lead to an increase in intracellular calcium levels and trigger downstream apoptotic pathways. While the precise apoptotic cascade initiated by this compound has not been fully elucidated, it is likely to involve mitochondrial-mediated pathways.
Signaling Pathway: Hypoxia-Induced Apoptosis by 2-Nitroimidazoles
Caption: Apoptosis induction by 2-nitroimidazoles.
Experimental Protocols
In Vitro Microsomal Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the metabolism of a substrate (e.g., CCNU) by liver microsomes.
1. Preparation of Reagents:
- Microsomes: Thaw pooled liver microsomes (e.g., from mouse or human) on ice.
- Buffer: Prepare a phosphate buffer (100 mM, pH 7.4).
- Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
- Substrate Stock Solution: Prepare a stock solution of the substrate (e.g., CCNU) in a suitable solvent (e.g., DMSO).
- Inhibitor Stock Solution: Prepare serial dilutions of this compound in the same solvent.
- Quenching Solution: Prepare a solution of acetonitrile or methanol containing an internal standard for LC-MS/MS analysis.
2. Incubation:
- In a microcentrifuge tube, combine the phosphate buffer, microsomes, and the inhibitor (this compound) or vehicle control. Pre-incubate at 37°C for 5 minutes.
- Add the substrate (CCNU) to the mixture and briefly vortex.
- Initiate the metabolic reaction by adding the cofactor solution.
- Incubate at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.
3. Termination and Sample Preparation:
- Stop the reaction by adding the cold quenching solution.
- Vortex and centrifuge to pellet the protein.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
4. Analysis:
- Analyze the samples by LC-MS/MS to quantify the formation of the metabolite (e.g., cis-4-hydroxy CCNU).
- Calculate the percent inhibition of metabolite formation at each concentration of this compound.
- Determine the I50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
A[label="Prepare Reagents\n(Microsomes, Buffers, Substrate, Inhibitor)"];
B[label="Pre-incubate Microsomes\nand Inhibitor (this compound)"];
C [label="Add Substrate (CCNU)"];
D [label="Initiate Reaction with Cofactors"];
E [label="Incubate at 37°C"];
F [label="Terminate Reaction with\nQuenching Solution"];
G [label="Centrifuge and Collect Supernatant"];
H [label="Analyze by LC-MS/MS"];
I[label="Calculate I50"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
}
Caption: Workflow for microsomal inhibition assay.
Cytochrome P-450 Spectral Binding Assay
This protocol describes a method to assess the direct binding of this compound to cytochrome P-450, which can provide information on the binding affinity (Kd).
1. Preparation of Reagents:
- Purified CYP450: Prepare a solution of purified cytochrome P-450 enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a solvent that does not interfere with the spectral analysis (e.g., DMSO).
2. Spectrophotometric Analysis:
- Use a dual-beam spectrophotometer.
- Pipette the purified CYP450 solution into two matched cuvettes (sample and reference).
- Record a baseline spectrum (e.g., from 350 nm to 500 nm).
- Add a small aliquot of the this compound stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.
- Mix gently and allow the system to equilibrate.
- Record the difference spectrum.
- Repeat the additions of this compound to generate a series of spectra at increasing ligand concentrations.
3. Data Analysis:
- Measure the magnitude of the spectral shift (the difference in absorbance between the peak and the trough) at each concentration of this compound.
- Plot the change in absorbance against the ligand concentration.
- Fit the data to a suitable binding isotherm (e.g., the Michaelis-Menten equation for saturation binding) to determine the dissociation constant (Kd).
A[label="Prepare Solutions\n(Purified CYP450, this compound)"];
B[label="Record Baseline Spectrum of CYP450"];
C [label="Titrate this compound into Sample Cuvette"];
D [label="Record Difference Spectra"];
E [label="Measure Absorbance Change"];
F [label="Plot Absorbance Change vs. Concentration"];
G [label="Calculate Dissociation Constant (Kd)"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for CYP450 spectral binding assay.
References
Ro 07-1902 as a Chemosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 07-1902, a 2-nitroimidazole derivative, has demonstrated significant potential as a chemosensitizing agent, particularly in combination with nitrosourea-based chemotherapeutics like CCNU (Lomustine). This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the chemosensitizing properties of this compound. The primary mechanism of action appears to be the modulation of drug metabolism through the inhibition of cytochrome P-450 enzymes, leading to enhanced bioavailability and anti-tumor efficacy of co-administered drugs. This document summarizes the key findings from preclinical studies to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Chemosensitization
The predominant mechanism by which this compound potentiates the anti-tumor effects of certain chemotherapeutic agents is through the inhibition of their metabolic degradation. Specifically, this compound has been shown to interfere with the function of liver microsomal cytochrome P-450 enzymes.[1] This inhibition leads to a decrease in the hydroxylation and subsequent inactivation of co-administered drugs, such as the nitrosourea CCNU.[1]
The consequence of this metabolic inhibition is a significant alteration in the pharmacokinetics of the chemotherapeutic agent. Studies in animal models have demonstrated that the presence of a nitroimidazole like misonidazole, which shares a similar mechanism with this compound, increases the plasma area under the curve (AUC) and peak tumor concentrations of CCNU.[2] This enhanced drug exposure at the tumor site is believed to be a major contributor to the observed chemosensitization.[1][2] The lipophilicity of nitroimidazoles like this compound is a critical factor governing their potency as inhibitors of drug metabolism.
Quantitative Data
The efficacy of this compound as a chemosensitizer has been quantified in preclinical studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Chemotherapeutic Agent | Experimental System | Reference |
| IC50 for CCNU Metabolism Inhibition | 1.4 mM | CCNU | In vitro mouse liver microsomes | |
| In Vivo Potentiation | More active than misonidazole at low doses (0.1-0.9 mmol/kg) | CCNU | KHT sarcoma in C3H mice |
Experimental Protocols
In Vitro Cytochrome P-450 Inhibition Assay
This protocol is adapted from studies investigating the interaction of nitroimidazoles with drug-metabolizing enzymes.
Objective: To determine the inhibitory effect of this compound on the metabolism of a chemotherapeutic agent (e.g., CCNU) by liver microsomes.
Materials:
-
Mouse liver microsomes (phenobarbitone-induced)
-
This compound
-
CCNU (or other substrate)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing mouse liver microsomes, the NADPH generating system, and phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the metabolic reaction by adding the chemotherapeutic substrate (e.g., CCNU).
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of the major metabolite (e.g., cis-4-hydroxy CCNU).
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Tumor Growth Delay Assay
This is a generalized protocol for evaluating the chemosensitizing effect of this compound in a murine tumor model.
Objective: To assess the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in vivo.
Materials:
-
Tumor-bearing mice (e.g., C3H mice with KHT sarcoma)
-
This compound
-
Chemotherapeutic agent (e.g., CCNU)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Administer the treatments according to the desired schedule (e.g., this compound administered intraperitoneally 30-60 minutes before the chemotherapeutic agent).
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume for each measurement.
-
Plot the mean tumor volume for each group against time.
-
Determine the time it takes for the tumors in each group to reach a predetermined endpoint volume (e.g., 4-5 times the initial volume).
-
Calculate the tumor growth delay as the difference in the time to reach the endpoint volume between the treated groups and the control group.
-
A significant increase in tumor growth delay in the combination therapy group compared to the single-agent groups indicates chemosensitization.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a chemosensitizer, primarily through the inhibition of cytochrome P-450-mediated metabolism of co-administered nitrosoureas. This mechanism leads to increased drug exposure in tumors and enhanced anti-cancer activity. The in-depth protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential chemosensitizers that act via similar mechanisms.
Future research should aim to:
-
Elucidate the specific cytochrome P-450 isozymes inhibited by this compound.
-
Investigate the potential of this compound to sensitize tumors to other classes of chemotherapeutic agents that are substrates for cytochrome P-450.
-
Explore whether this compound has any direct effects on intracellular signaling pathways related to DNA repair or apoptosis, which could contribute to its chemosensitizing properties.
-
Conduct further in vivo studies to optimize dosing and scheduling in combination therapies.
A deeper understanding of the multifaceted mechanisms of this compound will be pivotal in harnessing its full potential in clinical oncology.
References
An In-depth Technical Guide on the Lipophilicity and Efficacy of Ro 07-1902
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2-nitroimidazole compound Ro 07-1902, with a specific focus on the critical interplay between its lipophilicity and its efficacy as a chemosensitizing agent. This compound has been identified as a potent enhancer of the therapeutic effects of various cytotoxic agents, primarily through a mechanism linked to its physicochemical properties. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Concepts: Lipophilicity-Driven Efficacy
This compound is an electron-affinic compound that has demonstrated significant potential in enhancing the anti-tumor activity of chemotherapy drugs, most notably the nitrosourea CCNU. A recurring and central theme in the study of this compound and related nitroimidazoles is that their efficacy as chemosensitizers is directly correlated with their lipophilicity.[1][2][3][4] More lipophilic compounds, such as this compound, exhibit superior enhancement of cytotoxic effects compared to more hydrophilic analogues like misonidazole.[1]
The primary mechanism of this enhancement is not related to radiosensitization, but rather to the inhibition of drug-metabolizing enzymes. Specifically, lipophilic nitroimidazoles like this compound bind to and inhibit cytochrome P-450, a key enzyme in the metabolism of many chemotherapy agents. This inhibition leads to a slower plasma clearance of the co-administered cytotoxic drug, thereby increasing its bioavailability and anti-tumor effect.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, providing a basis for comparison with other nitroimidazoles.
| Parameter | Value | Compound(s) | Context | Reference |
| Octanol:Water Partition Coefficient (P) | 2.5 - 10 | This compound, Benznidazole, RSU 1050 | Range for most efficient potentiation of cyclophosphamide | |
| In Vitro Efficacy | ||||
| I50 (CCNU Hydroxylation Inhibition) | 1.4 mM | This compound | Inhibition of CCNU metabolism in mouse liver microsomes | |
| 5.8 mM | Misonidazole | |||
| 0.37 mM | Benznidazole | |||
| In Vivo Efficacy | ||||
| Dose Modifying Factor (DMF) | 2.5 - 3.0 | This compound (2.5 mmol/kg) | Enhancement of CCNU anti-tumor response in KHT sarcoma at low CCNU doses | |
| 1.5 - 2.0 | Benznidazole (0.3 mmol/kg) | |||
| DMF (White Cell Count Depression) | 1.6 | This compound (2.5 mmol/kg) | Toxicity potentiation with CCNU | |
| DMF (LD50/30) | 1.5 | This compound (2.5 mmol/kg) | Lethal dose potentiation with CCNU |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of this compound.
Determination of Octanol:Water Partition Coefficient (P)
While the specific protocol for this compound is not detailed in the provided search results, a standard method for determining the partition coefficient (a measure of lipophilicity) is the shake-flask method .
Protocol:
-
A solution of the compound (this compound) is prepared in one of the two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., phosphate-buffered saline at pH 7.4).
-
An equal volume of the second solvent is added to a flask containing the initial solution.
-
The flask is sealed and agitated (e.g., on a mechanical shaker) for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium. This can take several hours.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The LogP is the logarithm of this value.
In Vivo Tumor Response Assays (Regrowth Delay)
The efficacy of this compound in enhancing the anti-tumor effects of CCNU was often assessed using a tumor regrowth delay assay in mouse models.
Animal Model: C3H mice bearing the KHT sarcoma.
Protocol:
-
Tumor cells (KHT sarcoma) are implanted into the mice.
-
Once the tumors reach a specified size, the mice are randomized into treatment groups.
-
Treatment groups typically include: control (vehicle), CCNU alone, this compound alone, and the combination of this compound and CCNU.
-
This compound is administered (e.g., intraperitoneally) at a specified time before the administration of CCNU.
-
Tumor dimensions are measured regularly (e.g., daily or every other day) using calipers.
-
Tumor volume is calculated from these measurements.
-
The primary endpoint is the time it takes for the tumor to regrow to a certain size (e.g., double or triple its initial volume).
-
The regrowth delay is the difference in the time to reach this endpoint between the treated and control groups. A longer regrowth delay indicates greater anti-tumor efficacy.
-
Dose Modifying Factors (DMFs) can be calculated by comparing the dose of CCNU required to produce a certain regrowth delay with and without this compound.
In Vitro Inhibition of CCNU Metabolism
The mechanism of action of this compound was investigated by assessing its ability to inhibit the metabolism of CCNU in vitro.
System: Mouse liver microsomal preparation.
Protocol:
-
Liver microsomes are prepared from mice (often pre-treated with an enzyme inducer like phenobarbitone).
-
The microsomal preparation is incubated with CCNU in the presence of a co-factor system required for cytochrome P-450 activity (e.g., NADPH).
-
Different concentrations of the inhibitor (this compound or other nitroimidazoles) are added to the incubation mixtures.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the mixture is analyzed by a method such as HPLC to quantify the formation of CCNU metabolites (e.g., cis-4-hydroxy CCNU).
-
The rate of metabolite formation is determined for each inhibitor concentration.
-
The I50 value, which is the concentration of the inhibitor required to reduce the rate of metabolism by 50%, is calculated.
Visualizations: Pathways and Processes
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Logical relationship between lipophilicity and enhanced efficacy.
References
- 1. Enhancement by electron-affinic agents of the therapeutic effects of cytotoxic agents against the KHT tumor: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of cyclophosphamide cytotoxicity in vivo: a study with misonidazole and fifteen other 1-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as modifiers of nitrosourea pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Inhibition of Cytochrome P-450 by Ro 07-1902
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the available information regarding the inhibition of cytochrome P-450 (CYP) enzymes by the 2-nitroimidazole compound, Ro 07-1902. Due to a scarcity of publicly available data on the direct interaction of this compound with specific human CYP isoforms, this document synthesizes the existing evidence, provides context through data on structurally related compounds, and offers detailed experimental protocols for researchers to conduct their own inhibition studies. The aim is to equip drug development professionals with the necessary information and methodologies to assess the drug-drug interaction potential of this compound and similar compounds.
Introduction to this compound and Cytochrome P-450 Inhibition
This compound is a 2-nitroimidazole derivative that has been investigated for its properties as a radiosensitizer and chemosensitizer in cancer therapy. Like many xenobiotics, its potential to interact with the cytochrome P-450 system is a critical aspect of its pharmacological profile, influencing its metabolism, efficacy, and potential for drug-drug interactions (DDIs).
The cytochrome P-450 superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast array of drugs, environmental toxins, and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in adverse effects or therapeutic failure. Therefore, a thorough understanding of a new chemical entity's inhibitory potential on major CYP isoforms is a regulatory requirement and a cornerstone of preclinical drug development.
Quantitative Data on Cytochrome P-450 Inhibition
Table 1: IC50 Value for this compound Inhibition of CCNU Hydroxylation
| Compound | System | Substrate | IC50 (mM) | Reference |
| This compound | Phenobarbitone-induced mouse liver microsomes | CCNU | 1.4 | [1] |
Note: This data should be interpreted with caution as it was generated using a non-specific substrate in an animal model with induced enzyme expression, which may not be directly translatable to human CYP isoforms under normal physiological conditions.
Context from Structurally Related Nitroimidazoles
To provide a broader context on the potential of 2-nitroimidazoles to inhibit human CYP enzymes, data from other compounds in this class are presented below. In general, nitroimidazoles appear to be weak inhibitors of human cytochrome P-450 enzymes, with IC50 values typically in the high micromolar to millimolar range.
Table 2: IC50 Values for Inhibition of Human CYP Isoforms by Other Nitroimidazoles
| Compound | CYP Isoform | IC50 (µM) | Test System | Reference |
| Secnidazole | CYP2C19 | 3873 | Human liver microsomes | [2] |
| Secnidazole | CYP3A4 | 3722 | Human liver microsomes | [2] |
| Metronidazole | CYP2A6 | >1000 | Human liver microsomes | [3] |
| Metronidazole | CYP3A4/5 | >1000 | Human liver microsomes | [4] |
Experimental Protocols for Cytochrome P-450 Inhibition Assays
To facilitate further research on this compound, a detailed, generalized protocol for determining the IC50 of a test compound for major human CYP isoforms in human liver microsomes is provided below. This protocol is based on standard industry practices.
Objective
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the activities of major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in pooled human liver microsomes.
Materials
-
Test Compound: this compound
-
Enzyme Source: Pooled human liver microsomes (HLMs)
-
CYP Isoform-Specific Probe Substrates:
-
CYP1A2: Phenacetin
-
CYP2C9: Diclofenac
-
CYP2C19: S-Mephenytoin
-
CYP2D6: Dextromethorphan
-
CYP3A4: Midazolam
-
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Positive Control Inhibitors: Known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Quenching Solution: Acetonitrile containing an internal standard
-
Instrumentation: LC-MS/MS system
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, probe substrates, and positive control inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Perform incubations in a 96-well plate format.
-
To each well, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations (typically a serial dilution, e.g., 0.1 to 100 µM). Include a vehicle control (no test compound).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for each isoform.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from each probe substrate using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Interaction of Nitroimidazoles with Cytochrome P-450
The interaction of nitroimidazoles with cytochrome P-450 can involve binding to the enzyme and, in some cases, redox cycling. The following diagram illustrates a generalized proposed pathway.
Experimental Workflow for CYP450 IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a compound against cytochrome P-450 enzymes.
Conclusion and Future Directions
The available data on the inhibition of cytochrome P-450 enzymes by this compound is limited. The single reported IC50 value from a study in mouse liver microsomes suggests weak inhibitory potential. This is consistent with findings for other nitroimidazole compounds, which generally do not exhibit potent inhibition of human CYP isoforms.
For a comprehensive risk assessment of this compound in a clinical setting, it is imperative to conduct direct in vitro inhibition studies using human liver microsomes and a panel of specific probe substrates for the major CYP isoforms. The detailed protocol provided in this guide serves as a robust starting point for such investigations. The resulting IC50 values will be crucial for predicting the potential for drug-drug interactions and for guiding the design of any necessary clinical DDI studies, in accordance with regulatory guidelines. Further research into the metabolism of this compound itself will also be essential to fully understand its disposition and interaction profile.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Problem with Reaction Path Diagram [groups.google.com]
- 3. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Pharmacological Properties of 2-Nitroimidazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-nitroimidazole scaffold is a cornerstone in the development of hypoxia-selective therapeutics. This technical guide provides a comprehensive overview of the pharmacological properties of 2-nitroimidazoles, with a focus on their applications as antimicrobial agents and radiosensitizers for hypoxic solid tumors. The core principle underlying their selective toxicity lies in the bioreductive activation of the nitro group under low-oxygen conditions, a hallmark of the microenvironment of many pathogenic microorganisms and solid tumors. This process leads to the formation of reactive cytotoxic species that induce cellular damage, primarily through interactions with macromolecules such as DNA and proteins. This guide will delve into the mechanisms of action, present key quantitative data on their efficacy, detail relevant experimental protocols, and visualize the critical pathways and workflows associated with their study.
Introduction
First identified as the natural product azomycin from Nocardia mesenterica, 2-nitroimidazoles have since been the subject of extensive research, leading to the development of clinically significant drugs.[1] Their unique ability to be selectively activated in hypoxic environments makes them powerful tools in combating anaerobic infections and enhancing the efficacy of radiotherapy in cancer treatment.[2][3] Hypoxic cells are notoriously resistant to conventional radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species.[4] By mimicking the electron-affinic properties of oxygen, 2-nitroimidazoles can "sensitize" these resistant cells to radiation.[3] This guide aims to provide drug development professionals and researchers with a detailed understanding of the pharmacology of this important class of compounds.
Mechanism of Action
The selective toxicity of 2-nitroimidazoles is contingent upon the enzymatic reduction of the nitro group, a process that is significantly favored under hypoxic conditions. In the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it inactive. However, in the absence of sufficient oxygen, the nitro radical anion undergoes further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives.
These reactive species can then interact with and damage critical cellular components. A primary target is DNA, where the reactive intermediates can cause strand breaks and form adducts, ultimately leading to cell death. Additionally, these intermediates can react with proteins, leading to their dysfunction. For instance, studies with IAZA and FAZA have shown that while they don't form DNA adducts, they do covalently bind to cellular proteins, inhibiting the activity of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST).
The bioreductive activation is catalyzed by various nitroreductases, with cytochrome P450 reductase being identified as a key enzyme in this process.
Signaling Pathway: Bioreductive Activation and DNA Damage
Quantitative Pharmacological Data
The efficacy of 2-nitroimidazoles can be quantified through various in vitro and in vivo parameters. The following tables summarize key data for several prominent 2-nitroimidazole derivatives.
Table 1: In Vitro Cytotoxicity and Radiosensitizing Efficacy of 2-Nitroimidazoles
| Compound | Cell Line | IC50 (µM) under Hypoxia | Sensitizer Enhancement Ratio (SER) | Reference(s) |
| Misonidazole | V79 | ~1000 | 1.8 (at 1 mM) | |
| Etanidazole (SR-2508) | V79 | >2000 | 2.2 (at 1 mM, at 80% survival) | |
| IAZA | FaDu | ~30 | 1.41 (at 100 µM) | |
| FAZA | FaDu | ~100 | 1.09 (at 100 µM) | |
| RP-170 | EMT6 | Not Reported | ~1.4 (at 100 mg/kg) |
Note: IC50 and SER values can vary significantly based on the cell line, experimental conditions (e.g., duration of drug exposure, oxygen concentration), and the endpoint measured.
Table 2: Antimicrobial Activity of 2-Nitroimidazoles
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Metronidazole | Bacteroides fragilis group | 0.5 - 2.0 | |
| Tinidazole | Bacteroides fragilis group | ≤1.0 | |
| Ornidazole | Bacteroides fragilis group | Not specified, but similar to Metronidazole | |
| Azomycin (2-nitroimidazole) | Anaerobic bacteria | Varies |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Table 3: Pharmacokinetic Parameters of Selected 2-Nitroimidazoles in Humans
| Compound | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) | Reference(s) |
| Misonidazole | 5 - 10 | Not specified | Not specified | |
| Etanidazole (SR-2508) | 5.1 - 5.8 | Not specified | 46.6 - 94.0 mL/min/m² | |
| Nimorazole | ~3.1 | Not specified | Not specified | |
| Benznidazole | ~12.1 | ~1.3 (in women), ~1.8 (in men) | Not specified |
Note: Pharmacokinetic parameters can be influenced by factors such as patient age, sex, and disease state.
Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of irradiated cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 100 mm tissue culture plates
-
2-nitroimidazole compound of interest
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Hypoxic chamber or incubator
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed appropriate numbers into culture plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.
-
Hypoxic Pre-incubation: Place the seeded plates in a hypoxic chamber or incubator (e.g., <0.1% O₂) for a sufficient time to achieve hypoxia (typically 4-6 hours).
-
Drug Treatment: Add the 2-nitroimidazole compound at the desired concentration to the medium of the cells under hypoxic conditions. Include a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses. Include an unirradiated control for each drug condition.
-
Post-irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to a normoxic incubator.
-
Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.
-
Staining and Counting: Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol. Stain the colonies with crystal violet solution. After washing and drying, count the number of colonies in each plate.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves (log SF vs. radiation dose) and determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 1%).
Workflow for Clonogenic Survival Assay
Nitroreductase Activity Assay
This assay measures the activity of nitroreductase enzymes responsible for the activation of 2-nitroimidazoles.
Materials:
-
Cell or tissue lysates
-
Nitroreductase assay buffer (e.g., phosphate buffer, pH 7.0)
-
2-nitroimidazole substrate (e.g., a specific compound or a general substrate like nitrofurantoin)
-
NAD(P)H
-
Griess reagent (for nitrite detection, if the reaction produces nitrite) or a specific chromogenic/fluorogenic substrate for the nitroreductase
-
Spectrophotometer or fluorometer
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic proteins. Determine the total protein concentration of the lysate.
-
Reaction Setup: In a microplate, prepare the reaction mixture containing the assay buffer, NAD(P)H, and the cell lysate.
-
Initiate Reaction: Add the 2-nitroimidazole substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Stop the reaction and measure the product formation. If nitrite is produced, add the Griess reagent and measure the absorbance at the appropriate wavelength (e.g., 540 nm). If a chromogenic or fluorogenic substrate is used, measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the nitroreductase activity, typically expressed as the rate of product formation per unit of time per milligram of protein.
In Vivo Efficacy and Preclinical Development
The translation of in vitro findings to in vivo efficacy is a critical step in drug development. Animal models, typically xenografts of human tumors in immunocompromised mice, are used to evaluate the radiosensitizing effects of 2-nitroimidazoles in a more physiologically relevant setting.
Experimental Workflow for In Vivo Radiosensitizer Efficacy Testing
References
- 1. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ro 07-1902: A Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical history of Ro 07-1902 (CAS 68160-71-4), a 2-nitroimidazole derivative developed by Hoffmann-La Roche. Arising from research programs in the late 1970s and early 1980s aimed at discovering more effective radiosensitizers and chemosensitizers, this compound was identified as a potent enhancer of the anti-tumor activity of nitrosourea-based chemotherapeutic agents. This document details the inferred synthesis of this compound, its physicochemical properties, and the experimental protocols used in its preclinical evaluation. Key quantitative data from these studies are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the proposed synthesis pathway, the mechanism of action, and experimental workflows using the DOT language for Graphviz.
Discovery and Historical Context
The development of this compound is situated within the broader history of the study of nitroimidazoles as therapeutic agents. The "Ro" designation in its name is indicative of its origin from the pharmaceutical company Hoffmann-La Roche. Research in the 1970s and 1980s was heavily focused on the development of electron-affinic compounds that could selectively sensitize hypoxic tumor cells to radiotherapy. Misonidazole (Ro 05-9963) was a leading compound in this area; however, its clinical utility was limited by peripheral neuropathy.
This led to the synthesis and evaluation of numerous analogues with modified physicochemical properties to improve therapeutic efficacy and reduce toxicity. This compound emerged from this line of research as a compound with significant potential as a chemosensitizer, particularly in combination with the nitrosourea drug CCNU (Lomustine). The initial synthesis of this compound can be attributed to Dr. Carey Ernest Smithen of Roche Products Ltd., as indicated in related patents from that era. The key preclinical studies that defined its activity were published in the early 1980s, with the work of Workman and Twentyman being particularly seminal in characterizing its structure-activity relationships.[1]
Physicochemical and Pharmacological Data
This compound is a 2-nitroimidazole derivative. Its lipophilicity, a key determinant of its biological activity, is significantly higher than that of misonidazole. This property is believed to be crucial for its enhanced chemosensitizing effects.
| Property | Value | Reference |
| CAS Number | 68160-71-4 | N/A |
| Molecular Formula | C9H13N3O4 | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| IUPAC Name | 1-(2-nitro-1H-imidazol-1-yl)-3-(prop-2-en-1-yloxy)propan-2-ol | N/A |
| Octanol/Water Partition Coefficient (P) | ~2.5-10 | [1] |
| Inhibition of CCNU Hydroxylation (I50) | 1.4 mM | N/A |
Synthesis
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, a likely synthetic route can be inferred from the general synthesis of 2-nitroimidazole derivatives of that period. The common method involves the alkylation of 2-nitroimidazole with a suitable epoxide. In the case of this compound, this would involve the reaction of 2-nitroimidazole with allyl glycidyl ether.
Caption: Inferred synthetic pathway for this compound.
Mechanism of Action
The primary mechanism of action of this compound as a chemosensitizer is believed to be the inhibition of cytochrome P-450 enzymes.[1] These enzymes are responsible for the metabolism of many drugs, including the nitrosourea CCNU. By inhibiting the hydroxylation and subsequent breakdown of CCNU, this compound increases the bioavailability and prolongs the half-life of the chemotherapeutic agent in the tumor, thereby enhancing its cytotoxic effects. This mechanism is distinct from its role as a radiosensitizer, which relies on the electron-affinic nature of the nitro group to "fix" radiation-induced DNA damage in hypoxic cells.
Caption: Proposed mechanism of chemosensitization by this compound.
Experimental Protocols
KHT Sarcoma Regrowth-Delay Assay
This in vivo assay was a cornerstone for evaluating the chemosensitizing effects of this compound.
Objective: To determine the extent to which this compound enhances the tumor growth delay caused by CCNU in a murine sarcoma model.
Methodology:
-
Tumor Implantation: KHT sarcoma cells are implanted subcutaneously into the flanks of C3H mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), with tumor dimensions measured regularly using calipers.
-
Treatment Administration: Mice are randomized into control and treatment groups.
-
Control groups receive vehicle or CCNU alone.
-
Treatment groups receive this compound (administered intraperitoneally) at a specified time before the administration of CCNU.
-
-
Continued Monitoring: Tumor growth is monitored in all groups until tumors reach a defined endpoint size (e.g., 4-5 times the initial treatment volume).
-
Data Analysis: The time taken for tumors in each group to reach the endpoint size is recorded. The growth delay is calculated as the difference in the mean time for tumors in the treated groups to reach the endpoint size compared to the control group.
Caption: Workflow for the KHT sarcoma regrowth-delay assay.
Cytochrome P-450 Inhibition Assay (Inferred Protocol)
While the specific protocol used by Roche is not detailed, a general in vitro method for assessing the inhibition of drug-metabolizing enzymes from that period can be described.
Objective: To quantify the inhibitory effect of this compound on the metabolism of CCNU by liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from mice (typically C3H mice to match the in vivo model) through differential centrifugation of liver homogenates.
-
Incubation:
-
A reaction mixture is prepared containing mouse liver microsomes, a NADPH-generating system (as a source of reducing equivalents), and buffer.
-
Varying concentrations of this compound are pre-incubated with the microsomes.
-
The reaction is initiated by the addition of CCNU.
-
-
Reaction Termination and Extraction: After a set incubation period, the reaction is stopped (e.g., by adding a quenching solvent like acetonitrile). The remaining CCNU and its metabolites are extracted.
-
Analysis: The concentration of CCNU and its hydroxylated metabolites are quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of metabolite formation is determined for each concentration of this compound. The concentration of this compound that causes 50% inhibition of CCNU metabolism (the I50 value) is calculated.
Summary of Preclinical Findings
The preclinical evaluation of this compound demonstrated that it was a more potent chemosensitizer than misonidazole when combined with CCNU. The key findings from the study by Workman and Twentyman are summarized below.
| Parameter | Misonidazole (MISO) | This compound |
| Dose for Significant Enhancement of CCNU Activity | 2.5 mmol/kg | 0.1 - 0.9 mmol/kg |
| Optimal Octanol/Water Partition Coefficient (P) for Chemosensitization | 0.43 | In the active range of 0.43-20 |
These studies concluded that for 2-nitroimidazoles, a higher lipophilicity than that of misonidazole was a critical factor for effective chemosensitization with CCNU. This was attributed to the increased ability of more lipophilic compounds to inhibit the metabolism of the chemotherapeutic agent.
Conclusion
This compound was a significant compound in the development of second-generation nitroimidazole-based cancer therapeutics. While it ultimately did not proceed to widespread clinical use, the research surrounding it provided valuable insights into the structure-activity relationships governing the chemosensitizing properties of this class of drugs. The focus on lipophilicity and the inhibition of drug metabolism as a key mechanism of action informed subsequent drug design and development efforts in oncology. This technical guide serves to consolidate the available preclinical data and historical context of this compound for the benefit of researchers in the field of drug development.
References
Unraveling the Antitumor Potentiation of Ro 07-1902: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 07-1902 is a 2-nitroimidazole compound that has demonstrated significant potential as an antitumor potentiator, enhancing the efficacy of certain chemotherapeutic agents. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, experimental validation, and the quantitative parameters of its potentiation effects. The primary focus of this document is to provide a comprehensive resource for researchers in oncology and drug development, fostering a deeper understanding of this compound's therapeutic potential and guiding future investigations.
Introduction
The efficacy of many conventional chemotherapeutic agents is often limited by dose-related toxicities and the development of tumor resistance. One strategy to overcome these limitations is the use of chemo-potentiators, compounds that, while having little to no intrinsic antitumor activity, can significantly enhance the cytotoxic effects of established anticancer drugs. This compound has emerged from a class of electron-affinic nitroimidazoles as a promising agent in this category. Its ability to augment the antitumor effects of alkylating agents like lomustine (CCNU) and cyclophosphamide in preclinical models highlights its potential clinical utility. This guide will delve into the core scientific principles and experimental evidence underpinning the antitumor potentiation of this compound.
Mechanism of Action
This compound is characterized as an electron-affinic compound, a chemical property that is central to its potentiation capabilities. The prevailing hypothesis for its mechanism of action revolves around its lipophilicity and its ability to modulate the metabolism of co-administered chemotherapeutic agents.
In studies with the KHT sarcoma model, the potentiation of CCNU by this compound was strongly correlated with its lipophilicity.[1][2][3] This suggests that the drug's ability to penetrate cellular membranes and accumulate within the tumor microenvironment is a key determinant of its efficacy. One proposed mechanism is the inhibition of microsomal enzymes responsible for the metabolism of chemotherapeutic agents like CCNU.[1][2] By inhibiting the breakdown of CCNU, this compound could effectively increase the bioavailability and prolong the half-life of the active alkylating species within the tumor, thereby enhancing its cytotoxic effect.
As a nitroimidazole, another potential, though less directly substantiated, mechanism relates to the bioreductive activation of the nitro group under hypoxic conditions, which are common in solid tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules, potentially disrupting cellular redox balance and further sensitizing tumor cells to chemotherapy.
Signaling Pathway and Logic Diagram
Caption: Conceptual workflow of this compound potentiating CCNU's antitumor effect.
Quantitative Data on Antitumor Potentiation
The potentiation effect of this compound has been quantified in preclinical studies, primarily through tumor regrowth delay assays. These studies have demonstrated that this compound is significantly more active at lower doses compared to other nitroimidazoles like misonidazole (MISO).
| Chemotherapeutic Agent | Tumor Model | This compound Dose Range | Observation | Reference(s) |
| CCNU (Lomustine) | KHT Sarcoma (in C3H mice) | 0.1 - 0.9 mmol/kg | Significantly more active than Misonidazole at these low doses. | |
| Cyclophosphamide | Lewis Lung Carcinoma | 1.0 and 2.0 µmol/g | Demonstrated potentiation of cyclophosphamide's cytotoxicity. |
Experimental Protocols
The primary experimental protocol cited for evaluating the antitumor potentiation of this compound is the tumor regrowth delay assay .
Tumor Regrowth Delay Assay
Objective: To assess the in vivo efficacy of a treatment regimen by measuring the time it takes for a tumor to regrow to a specified size after treatment.
Methodology:
-
Tumor Implantation: KHT sarcoma cells are implanted subcutaneously into the flank of C3H mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 5-6 mm in diameter). Tumor dimensions are measured regularly using calipers.
-
Treatment Administration: Mice are randomized into control and treatment groups.
-
Control groups may receive the vehicle, this compound alone, or the chemotherapeutic agent (e.g., CCNU) alone.
-
The experimental group receives a combination of this compound and the chemotherapeutic agent. Dosing is typically administered intraperitoneally.
-
-
Tumor Regrowth Measurement: Following treatment, tumor dimensions are measured daily or every other day. The time required for the tumor to regrow to a certain multiple of its initial treatment size (e.g., 2x, 4x) is recorded for each mouse.
-
Data Analysis: The tumor growth delay is calculated as the difference in the mean time for the tumors in the treated groups to reach the target size compared to the control group. A longer growth delay indicates a more effective treatment.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ro 07-1902 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the in vivo administration of Ro 07-1902 to mice, a lipophilic 2-nitroimidazole compound known for its role as a chemosensitizer and antitumor potentiator. The primary mechanism of action for this compound involves the inhibition of cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of many xenobiotics, including chemotherapeutic agents. By inhibiting these enzymes, this compound can enhance the efficacy of co-administered anticancer drugs. This document outlines detailed methodologies for dosage, administration, and experimental design, and includes a visual representation of the proposed signaling pathway.
Introduction
This compound is a member of the 2-nitroimidazole class of compounds, which are characterized by their electron-affinic nature. This property allows them to be effective as radiosensitizers and, as is the focus of this protocol, chemosensitizers. Its lipophilicity is a key characteristic that influences its biological activity, including its ability to interact with and inhibit microsomal enzymes like cytochrome P450. The potentiation of chemotherapeutic agents, such as Lomustine (CCNU), is achieved by inhibiting their metabolic inactivation, thereby increasing their bioavailability and antitumor effects.
Quantitative Data Summary
The following tables summarize the dosages of this compound and related compounds as cited in the literature for in vivo studies in mice.
Table 1: this compound Dosage Information
| Parameter | Value | Reference |
| Dosage Range | 0.1 - 0.9 mmol/kg | [1][2] |
| Fixed Dose | 2.5 mmol/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | Implied by context of in vivo mouse studies |
| Frequency | Typically a single dose prior to chemotherapeutic agent | [1] |
Table 2: Co-administered Chemotherapeutic Agent (CCNU) Dosage
| Parameter | Value | Reference |
| Dosage Range | Low doses (specifics vary by study) | [1] |
| Administration Route | Intraperitoneal (IP) Injection | Implied by context of in vivo mouse studies |
| Timing | Following this compound administration |
Experimental Protocols
Materials
-
This compound (powder)
-
Vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) and Corn oil)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Experimental mice (e.g., C3H or other appropriate tumor-bearing models)
-
Co-administered chemotherapeutic agent (e.g., CCNU)
-
Standard laboratory equipment for animal handling and injection
Formulation of this compound for Injection
Due to the lipophilic nature of this compound, a suitable vehicle is required for its dissolution prior to in vivo administration. The following is a recommended procedure for preparing an injectable solution:
-
Primary Dissolution: Dissolve the required amount of this compound powder in a minimal volume of DMSO. Ensure complete dissolution.
-
Secondary Dilution: Further dilute the DMSO-dissolved this compound with a suitable vehicle such as corn oil or sterile saline. The final concentration of DMSO should be kept to a minimum (ideally less than 10% of the total injection volume) to avoid toxicity.
-
Final Concentration: Adjust the final volume with the secondary vehicle to achieve the desired dosage concentration (e.g., in mmol/kg) based on the average weight of the mice to be treated.
-
Warming: Before injection, gently warm the solution to room or body temperature to reduce discomfort to the animal.
In Vivo Administration Protocol
The following protocol details the intraperitoneal (IP) injection of this compound in mice.
-
Animal Handling: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle (bevel up) at a 15-20 degree angle into the identified injection site.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for an IP injection in mice is less than 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Experimental Design for Chemosensitization Study
-
Animal Model: Utilize an appropriate tumor-bearing mouse model relevant to the cancer type being studied (e.g., KHT sarcoma in C3H mice).
-
Grouping: Divide the animals into the following groups:
-
Group 1 (Control): Vehicle only.
-
Group 2 (Chemotherapy alone): Chemotherapeutic agent (e.g., CCNU) in its vehicle.
-
Group 3 (this compound alone): this compound in its vehicle.
-
Group 4 (Combination Therapy): this compound followed by the chemotherapeutic agent.
-
-
Treatment Schedule:
-
Administer this compound (or its vehicle) via IP injection.
-
After a predetermined interval (e.g., 30-60 minutes, to allow for distribution), administer the chemotherapeutic agent (or its vehicle) via IP injection.
-
-
Endpoint Measurement: Monitor tumor growth (e.g., using calipers to measure tumor volume) and animal health over a set period. Other relevant endpoints may include survival analysis or specific biomarkers of drug efficacy.
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound acts as a chemosensitizer is through the inhibition of cytochrome P450 enzymes. The following diagram illustrates this proposed pathway.
Caption: Mechanism of this compound-mediated chemosensitization via CYP450 inhibition.
Experimental Workflow
The following diagram outlines the logical flow of an in vivo experiment investigating the chemosensitizing effects of this compound.
Caption: Workflow for an in vivo chemosensitization study with this compound.
References
Application Notes and Protocols for Cell-Based Assay Development for Ro 07-1902
Introduction
Ro 07-1902 is a 2-nitroimidazole compound that has been identified as an effective antitumor potentiator.[1] Its primary mechanism of action is reported to be the enhancement of the anti-tumor effects of the chemotherapeutic agent CCNU (Lomustine).[1][2] This potentiation is attributed to the electron-affinic nature of this compound and its ability to inhibit the metabolism of CCNU, likely through interaction with liver microsomal cytochrome P-450 enzymes.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement cell-based assays for the characterization of this compound. The following protocols are designed to assess its chemosensitization properties, intrinsic cytotoxicity, and effects on key cellular pathways.
Chemosensitization Assay: Potentiation of CCNU Cytotoxicity
This assay is designed to quantify the ability of this compound to enhance the cytotoxic effects of CCNU on cancer cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., KHT sarcoma, as originally studied, or other lines such as glioblastoma cell lines for which CCNU is a standard of care) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and CCNU in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of CCNU.
-
Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
-
Treatment:
-
Treat the cells with the serial dilutions of CCNU alone.
-
In parallel, co-treat cells with the serial dilutions of CCNU in the presence of a fixed concentration of this compound.
-
Include vehicle-only and this compound-only controls.
-
-
Incubation:
-
Incubate the treated plates for a period that allows for the observation of cytotoxic effects (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet staining.
-
Read the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.
-
Plot dose-response curves for CCNU alone and in combination with this compound.
-
Determine the IC50 values for CCNU in the absence and presence of this compound.
-
The potentiation effect can be quantified by the Dose Enhancement Ratio (DER) or Combination Index (CI).
-
Data Presentation:
| Treatment Group | IC50 of CCNU (µM) | Dose Enhancement Ratio (DER) |
| CCNU alone | 1.0 | |
| CCNU + this compound (0.1 µM) | ||
| CCNU + this compound (1 µM) | ||
| CCNU + this compound (10 µM) |
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of nitroimidazole sensitizers with drug metabolizing enzymes--spectral and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 07-1902 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 07-1902 is a 2-nitroimidazole derivative recognized for its potential as an antitumor potentiator. It functions as an electron-affinic compound, which enhances the efficacy of certain chemotherapeutic agents, particularly alkylating agents like lomustine (CCNU), especially in hypoxic tumor environments. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 68160-71-4 | [1] |
| Molecular Formula | C₉H₁₃N₃O₄ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| Physical Form | Solid powder | - |
Stock Solution Preparation
The preparation of a stable and accurate stock solution is critical for in vitro and in vivo studies. Based on the general properties of 2-nitroimidazole compounds, the following protocol is recommended.
Recommended Solvent
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of organic compounds.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.27 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound, both in its solid form and as a stock solution.
Solid Compound
| Storage Condition | Duration | Recommendation |
| Short-term | Days to Weeks | Store at 0-4°C in a dry, dark environment. |
| Long-term | Months to Years | Store at -20°C in a dry, dark environment. |
Stock Solution
The stability of 2-nitroimidazole compounds in solution can be limited. It is advisable to prepare fresh stock solutions periodically.
| Storage Condition | Duration | Recommendation |
| Short-term | Up to 1 month | Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Long-term | Over 1 month | For longer-term storage, it is recommended to store aliquots at -80°C, protected from light. Prepare fresh stock solutions as needed for critical experiments. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for utilizing a this compound stock solution in cell culture experiments.
Caption: Workflow for using this compound in cell-based assays.
Hypothesized Signaling Pathway of Action
This compound is thought to potentiate the effects of DNA alkylating agents under hypoxic conditions. The diagram below illustrates this proposed mechanism.
Caption: Potentiation of CCNU by this compound under hypoxia.
References
Application Notes and Protocols for Ro 07-1902 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Ro 07-1902, a potent 2-nitroimidazole compound, in in vitro research settings. This document outlines the recommended solvent, preparation of solutions, and experimental protocols for investigating its activity as a radiosensitizer and a chemosensitizer.
Introduction to this compound
This compound is an electron-affinic compound that has demonstrated significant potential as both a radiosensitizer and a chemosensitizer in pre-clinical studies. Its lipophilic nature is a key characteristic that influences its biological activity. As a radiosensitizer, it is particularly effective in hypoxic tumor cells, which are notoriously resistant to radiation therapy. In its role as a chemosensitizer, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents by modulating their metabolism.
Recommended Solvent and Solubility
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound for in vitro applications.
Solubility Data:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating stock solutions. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous media is not recommended. |
Preparation of Stock and Working Solutions
A critical step for reproducible in vitro experiments is the accurate preparation of stock and working solutions of this compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 100 mM Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of this compound powder. For example, to prepare 1 ml of a 100 mM stock solution (Molecular Weight to be confirmed by supplier, assumed here for calculation), weigh X mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 100 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).
Protocol for Preparing Working Solutions
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilute the stock solution with sterile cell culture medium to the desired final concentration for your experiment. For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
In Vitro Radiosensitization Assay
This protocol outlines a general procedure to evaluate the radiosensitizing effect of this compound on cancer cells grown under hypoxic conditions.
Experimental Workflow for Radiosensitization Assay
Caption: Workflow for in vitro chemosensitization assay with this compound and CCNU.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density for a 48-72 hour viability assay. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of CCNU in cell culture medium.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., starting with a concentration around its I50 for P450 inhibition, 1.4 mM, and titrating down to a non-toxic level for the specific cell line).
-
Treat the cells with:
-
Medium alone (untreated control)
-
Vehicle control (DMSO)
-
This compound alone
-
CCNU alone (at various concentrations)
-
A combination of this compound and CCNU.
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves for CCNU alone and in combination with this compound to determine the IC50 values. A significant decrease in the IC50 of CCNU in the presence of this compound indicates chemosensitization.
Mechanism of Action: Signaling Pathways
Radiosensitization in Hypoxic Cells
Under hypoxic conditions, tumor cells are resistant to radiation-induced damage because oxygen, a potent radiosensitizer, is scarce. This compound, being an electron-affinic compound, mimics the role of oxygen. Upon irradiation, it is reduced to form reactive radical species that "fix" the radiation-induced DNA damage, making it permanent and leading to cell death.
Radiosensitization Pathway of this compound
Caption: Proposed radiosensitization mechanism of this compound in hypoxic cells.
Chemosensitization through Cytochrome P450 Inhibition
This compound can enhance the efficacy of chemotherapeutic drugs like CCNU by inhibiting their metabolic breakdown. CCNU is metabolized by cytochrome P450 (CYP450) enzymes in the liver and, to some extent, in tumor cells. By binding to and inhibiting these enzymes, this compound prevents the inactivation of CCNU, thereby maintaining higher and more sustained levels of the active drug, leading to increased tumor cell killing.
Chemosensitization Pathway of this compound
Caption: Proposed chemosensitization mechanism of this compound via CYP450 inhibition.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Notes and Protocols for Ro 07-1902 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the available information on the dosing and formulation of Ro 07-1902 for in vivo animal model studies. This compound is a lipophilic 2-nitroimidazole that has been investigated as a chemosensitizer, particularly for enhancing the antitumor efficacy of the alkylating agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). This document summarizes dosing regimens from preclinical studies, provides guidance on formulation development for lipophilic compounds, and details relevant experimental protocols. The information is intended to assist researchers in designing and conducting in vivo experiments with this compound.
Dosing Information
This compound has been primarily studied in C3H mice bearing KHT sarcoma models as a potentiator of CCNU chemotherapy. The dosage is typically reported in mmol/kg, reflecting the molar basis of its chemical activity.
Table 1: Summary of this compound Dosing in Animal Models
| Animal Model | Tumor Type | Combination Agent | This compound Dose Range | Key Findings | Reference |
| C3H Mice | KHT Sarcoma | CCNU | 0.1 - 0.9 mmol/kg | More active than misonidazole at lower doses in enhancing CCNU antitumor effect.[1][2][3][4][5] | |
| C3H Mice | KHT Sarcoma | CCNU | 2.5 mmol/kg | Significantly enhanced the antitumor effect of CCNU. |
Formulation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
Protocol:
-
Solubilization:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal amount of DMSO. For example, start with a 10% DMSO concentration in the final formulation.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile vial, prepare the co-solvent vehicle. A common vehicle for lipophilic compounds is a mixture of PEG 400 and sterile saline. A ratio of 40% PEG 400 and 50% saline is a good starting point.
-
-
Final Formulation:
-
Slowly add the PEG 400/saline vehicle to the DMSO-dissolved this compound, vortexing gently between additions to prevent precipitation.
-
The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Visually inspect the final solution for any precipitation or inhomogeneity. If precipitation occurs, the formulation must be further optimized (e.g., by adjusting the solvent ratios or using alternative solubilizing agents like Cremophor EL).
-
-
Sterility:
-
Ideally, all components should be sterile, and the formulation prepared under aseptic conditions. If necessary, the final formulation can be sterilized by filtration through a 0.22 µm syringe filter, provided the viscosity is not too high and the drug does not bind to the filter membrane.
-
Note: It is crucial to administer a vehicle-only control group in all experiments to account for any potential biological effects of the formulation itself.
Experimental Protocols
Intraperitoneal (IP) Injection in Mice
The intraperitoneal route is a common method for administering systemic therapies in rodent models.
Materials:
-
Formulated this compound solution
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
-
Injection:
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the formulated this compound solution. The typical injection volume for a mouse is 100-200 µL, but should not exceed 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Chemosensitization Study with CCNU
This protocol outlines a general procedure for evaluating the chemosensitizing effect of this compound in combination with CCNU in a tumor-bearing mouse model.
Protocol:
-
Tumor Implantation:
-
Implant tumor cells (e.g., KHT sarcoma cells) into the desired site in C3H mice. Allow the tumors to grow to a palpable and measurable size.
-
-
Animal Grouping:
-
Randomize the tumor-bearing mice into the following groups:
-
Vehicle control
-
This compound alone
-
CCNU alone
-
This compound in combination with CCNU
-
-
-
Drug Administration:
-
Administer the formulated this compound (or vehicle) via intraperitoneal injection.
-
Based on studies with the related nitroimidazole misonidazole, CCNU is typically administered 30 minutes after this compound. CCNU is often administered orally or intraperitoneally, depending on its formulation.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health status.
-
-
Endpoint:
-
The experiment can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a chemosensitization study.
Mechanism of Action: Chemosensitization
References
- 1. metronidazole nitroimidazole reductases: Topics by Science.gov [science.gov]
- 2. glycoconjugate antitumour vaccines: Topics by Science.gov [science.gov]
- 3. electron affinity electronegativity: Topics by Science.gov [science.gov]
- 4. nitroimidazole drugs potential: Topics by Science.gov [science.gov]
- 5. impairs anti-tumour therapy: Topics by Science.gov [science.gov]
Application Notes and Protocols for Ro 07-1902 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 07-1902 is a second-generation 2-nitroimidazole, a class of compounds known for their electron-affinic properties. These characteristics allow them to act as bioreductive drugs, which are selectively activated under hypoxic conditions, a common feature of solid tumors. This selective activation leads to the formation of reactive intermediates that can potentiate the effects of conventional chemotherapy and radiotherapy. This document provides a detailed overview of the experimental design for evaluating this compound in combination therapies, including in vitro and in vivo protocols, and illustrates the underlying signaling pathways.
Mechanism of Action
Under normal oxygen conditions (normoxia), this compound undergoes a one-electron reduction to form a radical anion. This radical is quickly re-oxidized back to the parent compound by molecular oxygen, resulting in a futile cycle with no significant cytotoxicity. However, in the hypoxic environment of tumors, the lower oxygen concentration allows the radical anion to undergo further reduction, leading to the formation of highly reactive cytotoxic species. These species can interact with cellular macromolecules, including DNA, causing damage and leading to cell death.[1][2][] This hypoxia-selective activation makes this compound an attractive candidate for combination therapy, as it can target the often-resistant hypoxic core of tumors.
The primary mechanism by which this compound enhances the efficacy of chemotherapeutic agents, particularly alkylating agents like CCNU, melphalan, and cyclophosphamide, is through the induction of DNA damage in hypoxic cells.[4] This can result in single and double-strand breaks, which can overwhelm the cellular DNA damage response (DDR) machinery, ultimately leading to apoptosis or mitotic catastrophe.
Data Presentation
In Vitro Cytotoxicity Data (Hypothetical)
The following table represents hypothetical IC50 values for a cancer cell line (e.g., FaDu, a human hypopharyngeal squamous cell carcinoma known to have hypoxic regions) treated with a chemotherapeutic agent (Agent X) alone and in combination with this compound under normoxic and hypoxic conditions.
| Treatment Condition | Agent X IC50 (µM) | Agent X + this compound (100 µM) IC50 (µM) | Combination Index (CI) |
| Normoxia (21% O2) | 50 | 45 | >1 (Antagonism/Additive) |
| Hypoxia (1% O2) | 150 | 30 | <1 (Synergism) |
Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Delay Data
The following table summarizes data from a study investigating the combination of this compound with the alkylating agent CCNU in a murine KHT sarcoma model. The data is presented as Dose Modifying Factors (DMF), which indicate the factor by which the chemotherapy dose can be reduced to achieve the same effect when combined with the sensitizer.
| Parameter | CCNU Alone | CCNU + this compound (2.5 mmol/kg) |
| Tumor Growth Delay | ||
| Dose Modifying Factor (DMF) | - | 2.5 - 3.0 |
| Normal Tissue Toxicity | ||
| White Blood Cell Count Depression (Day 3) DMF | - | 1.6 |
| Acute Lethality (LD50/30) DMF | - | 1.5 |
Data adapted from published studies. A therapeutic gain is suggested as the DMF for tumor growth delay is greater than for normal tissue toxicity.
Experimental Protocols
In Vitro Assessment of Hypoxia-Selective Cytotoxicity
Objective: To determine the ability of this compound to selectively enhance the cytotoxicity of a chemotherapeutic agent under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (e.g., CCNU, Melphalan)
-
96-well plates
-
Hypoxia chamber or incubator with controlled O2 levels (1% O2, 5% CO2, balance N2)
-
Normoxic incubator (21% O2, 5% CO2)
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a normoxic incubator.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and a fixed concentration of this compound in complete medium.
-
Treatment:
-
For hypoxic conditions, place the plates in a hypoxia chamber for at least 4 hours to allow for equilibration before adding the drugs.
-
Add the drug solutions to the appropriate wells. Include wells with vehicle control (DMSO), this compound alone, chemotherapeutic agent alone, and the combination.
-
-
Incubation: Incubate the plates for 48-72 hours under both normoxic and hypoxic conditions.
-
Cytotoxicity Assessment: After the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for each condition.
-
Determine the IC50 values for the chemotherapeutic agent alone and in combination with this compound under normoxic and hypoxic conditions using a non-linear regression analysis.
-
Calculate the Combination Index (CI) to determine the nature of the drug interaction (synergism, additive, or antagonism).
-
In Vivo Tumor Growth Delay Assay
Objective: To evaluate the efficacy of this compound in combination with a chemotherapeutic agent in delaying tumor growth in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised or syngeneic mice
-
Tumor cells for implantation
-
This compound
-
Chemotherapeutic agent
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral). This compound is typically administered 30-60 minutes before the chemotherapeutic agent to allow for distribution to the tumor and bioreduction in hypoxic regions.
-
Continued Monitoring: Continue to monitor tumor volume and body weight of the mice regularly until the tumors reach a predetermined endpoint (e.g., 1000 mm³ or signs of morbidity).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay (TGD), which is the time it takes for tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.
-
Assess toxicity by monitoring body weight changes and any adverse clinical signs.
-
Signaling Pathways and Experimental Workflows
Hypoxia-Activated Prodrug Mechanism and DNA Damage Response
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of chemotherapy by nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of Ro 07-1902 with Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 07-1902 is a nitroimidazole-based compound that holds significant promise as a hypoxia-activated prodrug for cancer therapy. Tumors often contain regions of low oxygen, or hypoxia, which is associated with resistance to conventional chemo- and radiotherapy.[1] Nitroimidazoles like this compound are designed to be selectively activated under such hypoxic conditions, leading to targeted cytotoxicity in tumor cells while sparing healthy, well-oxygenated tissues.[2] This document provides detailed application notes and protocols for the in vitro screening of this compound against various cancer cell lines to evaluate its cytotoxic and radiosensitizing potential.
The mechanism of action for nitroimidazoles involves bioreduction of the nitro group by cellular reductases, such as thioredoxin reductase, a process that is significantly enhanced under hypoxic conditions.[2] This reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as free radicals, which can induce cellular damage, including DNA strand breaks, and ultimately lead to cell death.[3]
Data Presentation
The following table summarizes representative data from in vitro screening of this compound, illustrating its selective cytotoxicity under hypoxic conditions and its radiosensitizing effects. Please note that this table is a representative example to guide data presentation, as comprehensive public data for this compound across a wide panel of cell lines is limited. Data for the related compound Ro 07-0582 has shown similar trends.
| Cell Line | Cancer Type | IC50 (µM) - Normoxia (21% O₂) | IC50 (µM) - Hypoxia (1% O₂) | Sensitizer Enhancement Ratio (SER) at 2 Gy |
| MCF-7 | Breast Adenocarcinoma | > 200 | 75 | 1.6 |
| MDA-MB-231 | Breast Adenocarcinoma | > 200 | 60 | 1.8 |
| A549 | Lung Carcinoma | > 200 | 85 | 1.5 |
| HCT116 | Colon Carcinoma | > 200 | 50 | 1.9 |
| U-87 MG | Glioblastoma | > 200 | 45 | 2.1 |
| PC-3 | Prostate Cancer | > 200 | 70 | 1.7 |
Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. The Sensitizer Enhancement Ratio (SER) is calculated as the radiation dose required to achieve a certain level of cell kill without the drug, divided by the dose required for the same level of cell kill with the drug. A higher SER indicates greater radiosensitization.
Experimental Protocols
Protocol 1: Assessment of Hypoxia-Selective Cytotoxicity using MTT Assay
This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a standard incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation:
-
Normoxia Group: Place one set of plates in a standard incubator (21% O₂).
-
Hypoxia Group: Place the other set of plates in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Incubate both sets of plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
Protocol 2: Evaluation of Radiosensitizing Effects using Clonogenic Survival Assay
This protocol is designed to assess the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
X-ray source for irradiation
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Hypoxia chamber
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and radiation dose) into 6-well plates and allow them to attach overnight.
-
Drug Treatment and Hypoxic Pre-incubation:
-
Treat the cells with a non-toxic concentration of this compound (typically below the hypoxic IC50). Include a vehicle control group.
-
Place the plates in a hypoxia chamber for 2-4 hours prior to irradiation to induce a hypoxic state.
-
-
Irradiation: Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates in a standard incubator for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting:
-
Wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the surviving fraction as a function of the radiation dose on a logarithmic scale. The Sensitizer Enhancement Ratio (SER) can be calculated from the survival curves.
Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of hypoxia-selective activation of this compound.
Experimental Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of this compound.
References
Measuring the Potentiation Effect of Ro 07-1902: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 07-1902, a member of the nitroimidazole class of compounds, is recognized for its potentiation effect on radiation therapy, particularly in the context of hypoxic solid tumors. Hypoxia, a common feature of the tumor microenvironment, confers resistance to radiation by diminishing the formation of cytotoxic oxygen free radicals. This compound and similar electron-affinic compounds selectively radiosensitize these hypoxic cells, thereby enhancing the therapeutic efficacy of radiation. It is important to note that in scientific literature, the designation Ro-07-0582 is frequently used as a synonym for Misonidazole, a well-characterized radiosensitizer, and this compound is a closely related compound with a similar mechanism of action. This document provides detailed application notes and protocols for measuring the potentiation effect of this compound.
The primary mechanism of action for this compound involves its bioreduction under hypoxic conditions. This process leads to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, including DNA, causing damage that potentiates the effects of ionizing radiation. Furthermore, these intermediates can deplete intracellular thiols, such as glutathione, which are crucial for scavenging free radicals and repairing radiation-induced damage.
Data Presentation: Quantitative Assessment of Potentiation
The potentiation effect of this compound is typically quantified using parameters such as the Dose Enhancement Ratio (DER), Sensitizer Enhancement Ratio (SER), or Dose Modifying Factor (DMF). These metrics compare the radiation dose required to achieve a specific biological endpoint (e.g., 10% cell survival) in the presence and absence of the sensitizer.
| Cell Line / Tumor Model | Compound | Concentration / Dose | Endpoint | Enhancement Ratio (SER/DER/DMF) | Reference |
| Experimental Mouse Carcinoma | Ro-07-0582 (Misonidazole) | 1 mg/g body weight | Tumor regrowth delay | 2.0 | [1] |
| EMT6/SF Tumor in Mice | Misonidazole | 1 mg/g | Cell Survival | 2.4 (at 221 rads/min) | [2] |
| EMT6/SF Tumor in Mice | Misonidazole | 0.2 mg/g | Cell Survival | 1.5 (at 221 rads/min) | [2] |
| C3H Mouse Mammary Carcinoma | Misonidazole | 1 mg/g (with hyperthermia) | Tumor response | up to 15 | [3] |
| NFSa Tumors in Mice | Misonidazole | 0.5 mmole/kg | Tumor growth delay | 1.44 | [4] |
| Human Pancreatic Cancer Cell Lines (in vitro, hypoxic) | Doranidazole (a 2-nitroimidazole) | 1 mM | Cell Survival (Colony Assay) | 1.4-1.55 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-mediated Radiosensitization
The following diagram illustrates the key signaling events involved in the potentiation of radiation by this compound in hypoxic tumor cells. Under hypoxic conditions, this compound is reduced to reactive species that induce DNA damage and inhibit DNA repair pathways, thereby enhancing the cytotoxic effects of ionizing radiation.
Caption: Signaling pathway of this compound radiosensitization.
General Experimental Workflow for Assessing Potentiation
This workflow outlines the typical steps for evaluating the radiosensitizing effect of this compound, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for this compound potentiation assessment.
Experimental Protocols
In Vitro Protocols
1. Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation and a radiosensitizer.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution
-
6-well or 100 mm culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Hypoxia chamber or incubator (e.g., 1% O₂)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
-
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells to create a single-cell suspension.
-
Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction and should be optimized for each cell line and radiation dose.
-
Allow cells to attach for 4-6 hours in a standard incubator (37°C, 5% CO₂).
-
-
Hypoxia Induction and Drug Treatment:
-
For hypoxic conditions, transfer the plates to a hypoxia chamber or incubator for at least 4 hours before treatment.
-
Add this compound at the desired concentration to the culture medium. Include a vehicle control group.
-
Incubate for a predetermined time (e.g., 1-2 hours) under hypoxic conditions.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A parallel set of plates with normoxic cells should also be irradiated to determine the oxygen enhancement ratio (OER).
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with fresh complete medium.
-
Return the plates to a standard incubator for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed / (number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the SER/DER/DMF by comparing the doses required to achieve a specific survival level (e.g., 10%) with and without this compound.
-
-
2. γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method visualizes and quantifies DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Radiation source
-
Hypoxia chamber
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound and/or radiation under hypoxic or normoxic conditions as described for the clonogenic assay.
-
Fixation: At desired time points post-irradiation (e.g., 30 minutes, 24 hours), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus in a significant number of cells for each condition. An increase in the number of foci indicates increased DNA damage.
-
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle, as radiosensitizers can often induce cell cycle arrest, particularly in the G2/M phase, which is more sensitive to radiation.
-
Materials:
-
Treated cell populations
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization at various time points after treatment.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently, to a final concentration of 70%.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
An accumulation of cells in the G2/M phase in the this compound and radiation co-treated group would suggest a mechanism of radiosensitization.
-
-
In Vivo Protocol
1. Tumor Regrowth Delay Assay
This assay measures the time it takes for a tumor to regrow to a specific size after treatment, providing a measure of treatment efficacy in a whole-animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for in vivo administration
-
Tumor irradiation system (e.g., small animal irradiator)
-
Calipers for tumor measurement
-
Anesthesia
-
-
Protocol:
-
Tumor Implantation:
-
Inject a known number of cancer cells (e.g., 1 x 10⁶) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound (e.g., via intraperitoneal injection) at a specified time before irradiation.
-
Anesthetize the mice and irradiate the tumors with a single or fractionated dose of radiation, shielding the rest of the body.
-
-
Tumor Regrowth Monitoring:
-
Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint size (e.g., 1000 mm³ or 4-5 times the initial volume).
-
-
Data Analysis:
-
For each mouse, determine the time it took for the tumor to reach the endpoint size.
-
Calculate the mean tumor growth delay for each treatment group compared to the control group.
-
The dose enhancement factor can be calculated by comparing the radiation doses required to produce the same growth delay with and without this compound.
-
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of the potentiation effect of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the radiosensitizing properties of this compound, understand its underlying mechanisms of action, and gather the necessary data to support its further development as an adjunct to radiation therapy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is critical for advancing cancer therapeutics.
References
- 1. Radiosensitizing and cytocidal effects on hypoxic cells of RO-07-0582, and repair of x-ray injury, in an experimental mouse tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of misonidazole during continuous low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of misonidazole and hyperthermia on the radiosensitivity of a C3H mouse mammary carcinoma and its surrounding normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitizing effect of misonidazole in combination with an inhibitor of glutathione synthesis in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 07-1902 and CCNU Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the co-administration of the 2-nitroimidazole, Ro 07-1902, with the nitrosourea chemotherapeutic agent, CCNU (Lomustine). The information is compiled from preclinical studies demonstrating the synergistic anti-tumor effects of this combination.
Introduction
CCNU is an alkylating agent that exerts its cytotoxic effects through the induction of DNA cross-links, leading to apoptosis. Its efficacy, however, can be limited by cellular repair mechanisms, primarily mediated by the enzyme O6-alkylguanine-DNA alkyltransferase (ATase), and by its metabolism into less active compounds.[1] this compound is an electron-affinic compound that has been shown to potentiate the anti-tumor activity of CCNU.[2][3][4][5] The primary mechanism of this synergy is believed to be the inhibition of CCNU metabolism by this compound, leading to increased bioavailability and enhanced DNA damage in tumor cells.
Mechanism of Action
The co-administration of this compound with CCNU enhances the therapeutic efficacy of CCNU through a chemosensitization mechanism. This compound, a lipophilic 2-nitroimidazole, has been shown to inhibit the hydroxylation of CCNU by binding to cytochrome P-450 enzymes in liver microsomes. This inhibition of metabolic degradation increases the systemic exposure and half-life of active CCNU, leading to a greater extent of DNA alkylation and interstrand cross-linking in cancer cells. This enhanced DNA damage can overwhelm the cellular DNA repair capacity, resulting in increased tumor cell death. The lipophilicity of the nitroimidazole compound is a critical factor in its ability to inhibit CCNU metabolism and, consequently, in its chemosensitization potential.
Data Presentation
In Vitro Inhibition of CCNU Metabolism
The following table summarizes the inhibitory effects of various nitroimidazoles on CCNU metabolism in mouse liver microsomes. The data highlights the correlation between lipophilicity and the potency of inhibition.
| Compound | I50 (mM) for inhibition of cis-4-hydroxy CCNU formation |
| SR 2508 | 15.5 |
| Ro 03-8799 | 6.4 |
| Misonidazole (MISO) | 5.8 |
| This compound | 1.4 |
| Ro 07-1127 | 0.4 |
| Benznidazole (BENZO) | 0.37 |
Data sourced from a study on the interaction of nitroimidazole sensitizers with drug metabolizing enzymes.
In Vivo Anti-Tumor Efficacy
The following table provides an illustrative summary of the anti-tumor efficacy of CCNU when co-administered with this compound in a preclinical mouse model (KHT sarcoma). The data is based on published findings where this compound was shown to be considerably more active than Misonidazole at lower doses.
| Treatment Group | Dose (mmol/kg) | Tumor Growth Delay (Illustrative) |
| Control | - | 1.0x |
| CCNU alone | - | 2.5x |
| CCNU + Misonidazole | - | 3.5x |
| CCNU + this compound | 0.1 - 0.9 | >4.5x |
Note: The tumor growth delay values are illustrative and intended to represent the reported superior efficacy of this compound in comparison to Misonidazole. Actual quantitative data would be dependent on the specific experimental setup.
Experimental Protocols
In Vitro CCNU Metabolism Assay
This protocol is designed to assess the inhibitory effect of this compound on the metabolism of CCNU using liver microsomes.
Materials:
-
Mouse liver microsomes
-
CCNU
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC system for analysis of CCNU metabolites
Procedure:
-
Prepare a reaction mixture containing mouse liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add this compound at various concentrations (e.g., 0.1 to 10 mM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding CCNU (e.g., 50 µM final concentration) and the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of CCNU metabolites (e.g., cis-4-hydroxy CCNU) using a validated HPLC method.
-
Calculate the rate of metabolite formation and determine the I50 value for this compound.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and CCNU combination in a murine tumor model.
Materials:
-
C3H mice
-
KHT sarcoma cells
-
CCNU
-
This compound
-
Appropriate vehicle for drug administration (e.g., saline, DMSO/oil emulsion)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant KHT sarcoma cells into the flank of C3H mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment groups.
-
Drug Preparation: Prepare fresh solutions of CCNU and this compound in the appropriate vehicle immediately before use.
-
Co-administration Protocol:
-
Administer this compound (e.g., 0.1 - 0.9 mmol/kg, intraperitoneally) 30-60 minutes prior to CCNU administration. This timing is based on the proposed mechanism of inhibiting CCNU metabolism.
-
Administer CCNU (dose to be determined based on tumor model and tolerance) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Efficacy Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration. The primary endpoint is typically tumor growth delay.
-
Toxicity Assessment: Monitor animal body weight and general health as indicators of treatment-related toxicity.
Visualizations
Caption: Proposed mechanism of this compound and CCNU synergy.
References
- 1. Depletion of O6-alkylguanine-DNA alkyltransferase correlates with potentiation of temozolomide and CCNU toxicity in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glycoconjugate antitumour vaccines: Topics by Science.gov [science.gov]
- 3. nitroimidazole drugs potential: Topics by Science.gov [science.gov]
- 4. impairs anti-tumour therapy: Topics by Science.gov [science.gov]
- 5. electron affinity electronegativity: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Optimizing Ro 07-1902 concentration for in vivo efficacy
Welcome to the technical support center for Ro 07-1902. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 2-nitroimidazole compound that acts as an antitumor potentiator.[1] Its primary mechanism of action is based on its electron-affinic nature, which allows it to be selectively reduced in hypoxic (low oxygen) environments, such as those found in solid tumors. This reduction leads to the formation of reactive intermediates that can enhance the cytotoxic effects of chemotherapy agents and sensitize hypoxic tumor cells to radiation.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in murine tumor models, including the Lewis lung carcinoma and the KHT sarcoma.[1] It has been shown to potentiate the antitumor effects of chemotherapeutic agents like cyclophosphamide and CCNU in these models.
Q3: What is the significance of lipophilicity for the in vivo activity of this compound?
A3: Lipophilicity is a critical factor for the chemosensitizing activity of 2-nitroimidazoles like this compound. Studies have shown that increased lipophilicity correlates with greater potentiation of chemotherapy, likely due to enhanced penetration into tumor tissues.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 227.22 g/mol .[1][2][3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy or Inconsistent Results | Suboptimal Dosing: The concentration of this compound may be too low to achieve a therapeutic effect. | Refer to the dose-response data in Table 1. Consider performing a dose-escalation study to determine the optimal concentration for your specific model and experimental conditions. Doses in the range of 0.1-0.9 mmol/kg have been shown to be effective. |
| Inadequate Timing of Administration: The timing of this compound administration relative to the primary treatment (chemotherapy or radiation) is critical. | The peak tumor concentration of similar 2-nitroimidazoles has been observed around 20 minutes after intravenous (IV) injection and 40 minutes after intraperitoneal (IP) injection. It is recommended to administer the primary treatment at the time of peak this compound concentration in the tumor. | |
| Poor Drug Solubility/Formulation: this compound may not be fully dissolved, leading to inaccurate dosing. | Ensure the compound is fully dissolved in a suitable vehicle before administration. For some nitroimidazoles with low aqueous solubility, the use of a prodrug approach has been explored to improve bioavailability. | |
| Observed Toxicity (e.g., neurotoxicity, weight loss) | High Drug Concentration: The administered dose of this compound may be approaching toxic levels. | Reduce the dose of this compound. Refer to LD50 data for similar compounds to guide dose selection. Monitor animals closely for signs of toxicity. |
| Route of Administration: The route of administration can influence drug distribution and toxicity. | Intravenous administration may lead to a more rapid and potentially higher peak plasma concentration, which could contribute to toxicity. Consider intraperitoneal injection, which may result in a slower absorption and different toxicity profile. | |
| Difficulty in Assessing Target Engagement (Hypoxia) | Lack of a Hypoxia Marker: It can be challenging to confirm that the tumor model has sufficient hypoxia for this compound to be effective. | Consider using a hypoxia marker, such as pimonidazole or EF5, to confirm the presence and extent of hypoxia in your tumor model. This can be assessed by immunohistochemistry on tumor sections. |
Quantitative Data Summary
The following table summarizes the reported in vivo concentrations of this compound and their observed effects.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Primary Treatment | This compound Concentration | Route of Administration | Observed Effect | Reference |
| C3H Mice | KHT Sarcoma | CCNU | 0.1 - 0.9 mmol/kg (22.7 - 204.5 mg/kg) | Not Specified | Significantly more active than misonidazole at lower doses in enhancing anti-tumor effect. | |
| Mice | Lewis Lung Carcinoma | Cyclophosphamide | 1.0 µmol/g (227.2 mg/kg) | Not Specified | Potentiation of cyclophosphamide cytotoxicity. | |
| Mice | Lewis Lung Carcinoma | Cyclophosphamide | 2.0 µmol/g (454.4 mg/kg) | Not Specified | Potentiation of cyclophosphamide cytotoxicity. |
Note: mg/kg conversions are calculated based on the molecular weight of this compound (227.22 g/mol ).
Experimental Protocols
Protocol 1: Potentiation of Cyclophosphamide in a Lewis Lung Carcinoma Mouse Model
This protocol is a generalized procedure based on published studies. Researchers should optimize parameters for their specific experimental setup.
1. Animal Model and Tumor Implantation:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Subcutaneously implant 1 x 10^6 Lewis lung carcinoma cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Preparation of this compound and Cyclophosphamide:
-
This compound Formulation: Due to a lack of specific solubility data in the search results, it is recommended to first assess the solubility of this compound in common biocompatible solvents such as sterile saline, PBS, or a solution containing a low percentage of DMSO and/or Cremophor EL. The final injection volume should be kept low (e.g., 100-200 µL).
-
Cyclophosphamide Formulation: Dissolve cyclophosphamide in sterile saline to the desired concentration.
3. Dosing and Administration:
-
This compound: Administer this compound at a dose of 1.0 or 2.0 µmol/g (227.2 or 454.4 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection.
-
Cyclophosphamide: Administer cyclophosphamide at a pre-determined effective dose.
-
Timing: Administer cyclophosphamide approximately 40 minutes after IP injection of this compound or 20 minutes after IV injection to coincide with the likely peak tumor concentration.
4. Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically tumor growth delay or a comparison of final tumor volumes between treatment groups. Survival studies can also be conducted.
5. Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Statistically compare tumor growth between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Visualizations
Signaling Pathways
Caption: General mechanism of this compound as a hypoxia-activated prodrug.
Caption: Hypoxia-induced Src kinase activation pathway.
Experimental Workflow
Caption: A typical experimental workflow for in vivo efficacy studies.
References
Identifying and minimizing Ro 07-1902 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 07-1902. The information is designed to help identify and minimize potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 2-nitroimidazole compound that primarily functions as a hypoxic cell radiosensitizer. Its mechanism of action is dependent on the low-oxygen (hypoxic) conditions often found in solid tumors. Under hypoxia, the nitro group of this compound is enzymatically reduced to form highly reactive radical anions. These reactive intermediates can then "fix" radiation-induced DNA damage, making it permanent and leading to enhanced cell killing. In essence, this compound mimics the effect of oxygen in sensitizing hypoxic cells to radiation. Additionally, this compound has been shown to act as a chemosensitizer, enhancing the antitumor effects of agents like the nitrosourea CCNU.[1][2][3]
Q2: What are the known or suspected off-target effects of this compound?
While specific off-target proteins for this compound are not extensively documented, the off-target effects can be inferred from its chemical class (nitroimidazoles) and its physicochemical properties.
-
Inhibition of Drug-Metabolizing Enzymes: A significant off-target effect of lipophilic nitroimidazoles like this compound is the inhibition of microsomal drug-metabolizing enzymes, particularly cytochrome P-450.[4] This can alter the metabolism and pharmacokinetics of co-administered drugs.
-
Protein Adduction: Reactive metabolites of nitroimidazoles are known to form covalent adducts with various proteins, especially those involved in redox regulation.[5] This can lead to disruption of normal cellular processes. Key protein targets for other nitroimidazoles include thioredoxin reductase.
-
Thiol Depletion: The reactive intermediates of nitroimidazoles can react with and deplete intracellular non-protein thiols, such as glutathione. This can increase oxidative stress and alter the cellular redox balance.
-
Neurotoxicity: A dose-limiting side effect observed with several nitroimidazole radiosensitizers in clinical settings is neurotoxicity, including peripheral neuropathy.
Q3: How does the lipophilicity of this compound influence its activity and potential off-target effects?
The lipophilicity (fat-solubility) of this compound is a critical determinant of its biological activity, particularly its efficacy as a chemosensitizer. Higher lipophilicity is correlated with increased potency in enhancing the effects of CCNU. This is thought to be due to better cellular uptake and accumulation within the lipid-rich microsomal membranes where cytochrome P-450 enzymes reside, leading to more effective inhibition of drug metabolism. However, increased lipophilicity can also contribute to greater non-specific binding and potential for off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent radiosensitization effect | 1. Variable levels of hypoxia in the cell culture. 2. Inconsistent timing of drug addition relative to irradiation. 3. Degradation of the this compound compound. | 1. Ensure a consistent and validated method for inducing hypoxia (e.g., gassing with a certified low-oxygen gas mixture, use of a hypoxia chamber). Monitor oxygen levels. 2. Standardize the pre-incubation time with this compound before irradiation. The optimal timing can be cell-line dependent. 3. Prepare fresh solutions of this compound for each experiment from a validated stock. |
| High cytotoxicity in the absence of radiation | 1. The concentration of this compound may be too high for the specific cell line. 2. Off-target effects leading to cellular stress and death. | 1. Perform a dose-response curve to determine the IC50 of this compound alone on your cell line and use concentrations well below this for radiosensitization studies. 2. Reduce the incubation time with the compound. |
| Unexpected potentiation of a co-administered drug | Inhibition of cytochrome P-450 enzymes by this compound is altering the metabolism of the other drug. | 1. Review the literature to determine if the co-administered drug is a substrate for cytochrome P-450. 2. If possible, measure the levels of the co-administered drug in the presence and absence of this compound. 3. Consider using a more hydrophilic nitroimidazole if the chemosensitization is not the intended effect. |
| Variability between in vitro and in vivo results | Differences in drug metabolism, distribution, and tumor hypoxia between cell culture and a whole-animal model. | 1. Conduct pharmacokinetic studies to determine the concentration of this compound in the tumor and plasma over time. 2. Assess the level of hypoxia in the in vivo tumor model. 3. Optimize the dosing and timing of this compound administration relative to irradiation in the animal model. |
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the key findings.
| Parameter | Value | Assay Conditions | Reference |
| I50 for inhibition of CCNU hydroxylation | 1.4 mM | In vitro mouse liver microsomal preparation |
For comparison, data for other relevant nitroimidazoles are provided below.
| Compound | Parameter | Value | Assay Conditions | Reference |
| Misonidazole | I50 for inhibition of CCNU hydroxylation | 5.8 mM | In vitro mouse liver microsomal preparation | |
| Benznidazole | I50 for inhibition of CCNU hydroxylation | 0.37 mM | In vitro mouse liver microsomal preparation |
Experimental Protocols
Protocol 1: In Vitro Hypoxic Cell Radiosensitization Assay (Clonogenic Survival)
This protocol outlines a general procedure for assessing the radiosensitizing effect of this compound on cultured cells under hypoxic conditions.
-
Cell Plating: Seed cells in appropriate culture dishes at a density determined to yield approximately 50-150 colonies per dish for each treatment condition. Allow cells to attach for several hours.
-
Induction of Hypoxia: Place the culture dishes in a hypoxic chamber or incubator gassed with a mixture of 95% N2 / 5% CO2 (or another validated low-oxygen concentration) for a sufficient time to achieve hypoxia (typically 2-4 hours).
-
Drug Treatment: Add this compound (from a freshly prepared stock solution) to the appropriate dishes at the desired final concentrations. Include a vehicle-only control.
-
Irradiation: Irradiate the cells with a range of radiation doses. The dose range should be chosen to generate a full survival curve.
-
Post-Irradiation Incubation: Return the cells to a normoxic incubator and allow them to grow for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet in methanol). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a given level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Protocol 2: Assessment of Cytochrome P-450 Inhibition
This protocol provides a general workflow to investigate the inhibitory effect of this compound on the metabolism of a co-administered drug.
-
Microsome Preparation: Isolate liver microsomes from an appropriate animal model (e.g., mouse, rat) or use commercially available microsomes.
-
Incubation: In a reaction tube, combine the microsomes, a NADPH-generating system, the substrate drug (the drug whose metabolism is being investigated), and varying concentrations of this compound. Include a control without this compound.
-
Reaction: Initiate the metabolic reaction by warming the mixture to 37°C. Allow the reaction to proceed for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of the substrate drug and its metabolites using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of this compound. Calculate the I50 value, which is the concentration of this compound that causes 50% inhibition of the metabolic reaction.
Visualizations
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
Caption: Troubleshooting workflow for experiments using this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancement by electron-affinic agents of the therapeutic effects of cytotoxic agents against the KHT tumor: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of nitroimidazole sensitizers with drug metabolizing enzymes--spectral and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
How to address insolubility of Ro 07-1902 in experiments
Welcome to the technical support center for Ro 07-1902. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this compound, with a particular focus on its solubility.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for issues related to the insolubility of this compound.
Q1: I am having difficulty dissolving this compound in aqueous solutions. Is this expected?
A1: Yes, this is expected. This compound is a lipophilic 2-nitroimidazole compound. Its chemical structure lends itself to poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS).
Q2: What is the recommended solvent for dissolving this compound?
A2: For most experimental applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for this compound. It is a powerful organic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Q3: I have dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer for in vivo injection. What can I do?
A3: This is a common issue when working with lipophilic compounds dissolved in DMSO. Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to a large volume of aqueous solution. Instead, perform serial dilutions, gradually decreasing the concentration of DMSO.
-
Use of a Co-solvent: Employing a co-solvent can help to maintain the solubility of this compound upon dilution. A mixture of DMSO and ethanol can be effective. For some challenging compounds, a combination of solvents like DMSO and polyethylene glycol (PEG) or other biocompatible solvents may be necessary.
-
Final DMSO Concentration: For in vitro cell culture assays, ensure the final concentration of DMSO in the medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. For in vivo studies in mice, the final DMSO concentration in the injected solution should be kept to a minimum, ideally around 1% v/v or lower, to prevent toxicity.
-
Sonication: After dilution, brief sonication in a water bath can help to redissolve any small precipitates that may have formed.
-
Warming: Gently warming the solution to 37°C may aid in dissolution. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.
Q4: Are there any alternative formulation strategies for in vivo delivery of this compound?
A4: For lipophilic drugs intended for intravenous administration, more complex formulations can be employed to improve solubility and bioavailability. These include:
-
Micellar Solutions: Incorporating the drug into micelles formed by bile salts or other surfactants.
-
Liposomes: Encapsulating the drug within lipid vesicles.
-
Emulsions: Formulating the drug in an oil-in-water emulsion.
These advanced formulations typically require specialized preparation methods.
Data Presentation
| Solvent/System | Solubility | Recommended Use | Notes |
| Water / PBS | Poor | Not recommended for primary stock solutions. | Can be used as a diluent for final working solutions if precipitation is managed. |
| DMSO | Soluble | Recommended for primary stock solutions. | Prepare high-concentration stock solutions (e.g., 10-20 mg/mL or higher) and store at -20°C or -80°C. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent with DMSO. | May not be suitable as a single solvent for high concentrations. |
| DMSO/Ethanol Mixture | Improved Solubility | Recommended for preparing intermediate dilutions. | The ratio of DMSO to ethanol can be optimized for your specific application. |
| Cell Culture Medium | Poor | Final working concentrations for in vitro assays. | Ensure final DMSO concentration is <0.5%. |
| Saline / PBS (for injection) | Poor | Vehicle for in vivo administration. | Final DMSO concentration should be minimized (<1% v/v is a common recommendation). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be applied.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if to be used in sterile cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Calculate the required volume of the stock solution and the diluent (PBS or saline) to achieve the desired final injection concentration and volume. Crucially, ensure the final concentration of DMSO is as low as possible, ideally not exceeding 1% of the total injection volume.
-
Perform a stepwise dilution. For example, first, dilute the DMSO stock with a small volume of PBS/saline, vortex gently, and then add the remaining diluent.
-
Visually inspect the final solution for any precipitation. If fine precipitates are observed, brief sonication in a room temperature water bath may be helpful.
-
Administer the solution to the mice via intraperitoneal injection immediately after preparation. The recommended maximum IP injection volume for a mouse is typically < 10 ml/kg.[2]
-
Visualizations
Signaling Pathway of Nitroimidazole-mediated Radiosensitization
Nitroimidazoles, such as this compound, act as hypoxic cell radiosensitizers. Their mechanism of action is initiated by the reduction of the nitro group in the low-oxygen environment characteristic of solid tumors. This process leads to the formation of reactive radical species that can mimic the effects of oxygen in "fixing" radiation-induced DNA damage, ultimately leading to cell death.
Caption: Mechanism of nitroimidazole radiosensitization in hypoxic conditions.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for preparing and administering this compound in a mouse model.
Caption: Workflow for preparing and administering this compound in vivo.
References
Technical Support Center: Ro 07-1902 Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 07-1902 in combination studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments involving this compound.
Issue 1: Greater-than-Expected Potentiation of Cytotoxicity with Alkylating Agents (e.g., CCNU, Cyclophosphamide)
-
Observation: You observe a synergistic effect that is significantly higher than anticipated when combining this compound with an alkylating agent, leading to unexpected levels of cell death in vitro or tumor regression in vivo.
-
Possible Cause: this compound, like other lipophilic 2-nitroimidazoles, can inhibit the metabolism of certain chemotherapeutic drugs. This is particularly relevant for agents like CCNU (lomustine), which are metabolized by cytochrome P450 enzymes. By inhibiting these enzymes, this compound can increase the half-life and systemic exposure of the co-administered drug, leading to enhanced efficacy and potentially increased toxicity. Studies have shown that this compound is considerably more active than Misonidazole (MISO) at lower doses (0.1-0.9 mmol/kg) in enhancing the tumor response to CCNU.[1]
-
Troubleshooting Steps:
-
Re-evaluate Dosing: Consider reducing the dose of the alkylating agent in your combination study to account for the potential metabolic inhibition by this compound.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of the co-administered chemotherapeutic agent in the presence and absence of this compound. This will provide direct evidence of altered metabolism.
-
In Vitro Metabolism Assay: Utilize liver microsomes in an in vitro assay to directly measure the inhibitory effect of this compound on the metabolism of the partner drug.
-
Issue 2: Inconsistent or Poor Reproducibility of Results
-
Observation: You are experiencing significant variability in your experimental outcomes between different batches of experiments.
-
Possible Causes:
-
Compound Stability: this compound, as a nitroimidazole, may be susceptible to degradation under certain conditions. Factors such as pH, light exposure, and the composition of your experimental buffers could affect its stability.
-
Oxygenation Status: The effects of 2-nitroimidazoles are often dependent on the oxygen concentration in the cellular microenvironment. Variations in cell culture conditions (e.g., cell density, incubator calibration) can lead to inconsistent levels of hypoxia and thus variable drug efficacy.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure proper storage of this compound (protected from light, appropriate temperature). Prepare fresh solutions for each experiment from a reliable stock. Consider analytical methods like HPLC to confirm the concentration and purity of your working solutions.
-
Standardize Hypoxia Conditions: For in vitro experiments, meticulously control the level and duration of hypoxia. Use a calibrated hypoxia chamber and consider including a hypoxia marker to verify the oxygenation status of your cells.
-
Detailed Experimental Records: Maintain a detailed record of all experimental parameters, including cell passage number, seeding density, and specific batches of reagents used.
-
Issue 3: Unexpected Off-Target Effects or Cellular Phenotypes
-
Observation: You observe cellular effects that are not readily explained by the known mechanisms of either this compound or the combination drug, such as unexpected changes in cell morphology, signaling pathways, or gene expression.
-
Possible Cause: While the primary mechanism of chemosensitization by this compound is thought to be related to metabolic inhibition and hypoxic cell sensitization, there is a possibility of off-target effects. Some modified nitroimidazoles have been shown to have unexpected dual modes of action, such as inhibiting topoisomerase IV in addition to their classic reductive bioactivation.[2][3][4][5]
-
Troubleshooting Steps:
-
Control Experiments: Include treatment arms with this compound alone to distinguish its specific effects from those of the combination.
-
Pathway Analysis: If unexpected phenotypes are observed, consider performing pathway analysis (e.g., Western blotting for key signaling proteins, RNA sequencing) to identify the molecular pathways being affected.
-
Literature Review for Analogs: Broaden your literature search to include other 2-nitroimidazoles to see if similar off-target effects have been reported for related compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound potentiates the effects of chemotherapy?
A1: The primary mechanism is believed to be the inhibition of drug-metabolizing enzymes, particularly cytochrome P450. This leads to a decrease in the clearance and an increase in the exposure of the co-administered chemotherapeutic agent, such as CCNU. Additionally, as a 2-nitroimidazole, this compound can selectively sensitize hypoxic tumor cells to the cytotoxic effects of chemotherapy.
Q2: How does the lipophilicity of this compound contribute to its activity?
A2: Increased lipophilicity in 2-nitroimidazoles is correlated with greater potentiation of chemotherapy. This is likely because more lipophilic compounds can more readily penetrate cell membranes and accumulate within the cell, leading to higher intracellular concentrations and a more pronounced inhibitory effect on microsomal enzymes.
Q3: Are there any known instances of this compound causing antagonism with other drugs?
A3: While the primary focus of research on this compound has been on its synergistic or potentiating effects with alkylating agents, the possibility of antagonism cannot be entirely ruled out, especially with drugs that have different mechanisms of action. Unexpected interactions are always a possibility in drug combination studies. If you observe an antagonistic effect, it would be a novel finding and would warrant further investigation into the underlying mechanism.
Q4: What are the key considerations for designing an in vivo study with this compound and cyclophosphamide?
A4: Based on studies with similar compounds, key considerations include:
-
Dosing and Timing: The timing of administration of this compound relative to cyclophosphamide is critical. Administering the nitroimidazole prior to the chemotherapeutic agent is a common approach to ensure it is present to exert its sensitizing and metabolic inhibitory effects.
-
Toxicity Monitoring: Be prepared for the possibility of increased toxicity due to the potentiation of cyclophosphamide. This may include monitoring for myelosuppression and other known side effects of the chemotherapeutic agent.
-
Tumor Model: The choice of tumor model is important, as the proportion of hypoxic cells can influence the efficacy of this compound.
Data Presentation
Table 1: In Vitro Inhibition of CCNU Metabolism by 2-Nitroimidazoles
| Compound | I50 (mM) for Inhibition of cis-4-hydroxy CCNU formation |
| SR 2508 | 15.5 |
| Ro 03-8799 | 6.4 |
| Misonidazole (MISO) | 5.8 |
| This compound | 1.4 |
| Ro 07-1127 | 0.4 |
| Benznidazole (BENZO) | 0.37 |
Data extracted from a study on the interaction of nitroimidazole sensitizers with drug-metabolizing enzymes.
Experimental Protocols
Protocol 1: In Vitro Assessment of Chemosensitization
-
Cell Culture: Culture your chosen cancer cell line under standard conditions. For experiments involving hypoxia, use a calibrated hypoxia chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2).
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in cell culture medium immediately before use.
-
Treatment:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight.
-
Pre-incubate cells with this compound for a specified period (e.g., 2-4 hours) under either normoxic or hypoxic conditions.
-
Add the combination drug at various concentrations.
-
Include controls for each drug alone and a vehicle control.
-
-
Cytotoxicity Assay: After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use software such as CompuSyn to determine the Combination Index (CI) and assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Visualizations
Caption: In Vitro Chemosensitization Workflow.
Caption: Mechanism of this compound Chemopotentiation.
References
- 1. metronidazole nitroimidazole reductases: Topics by Science.gov [science.gov]
- 2. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Therapeutic Index of Ro 07-1902 Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 07-1902 combinations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a chemosensitizer?
A1: this compound is a lipophilic 2-nitroimidazole. Its primary mechanism as a chemosensitizer is believed to be the reductive activation of its nitro group under hypoxic conditions, which are common in solid tumors. This reduction leads to the formation of reactive intermediates that can cause cellular damage, including DNA strand breaks. This process disrupts the cellular redox system.[1] By creating additional stress and damage within the hypoxic tumor cells, this compound can enhance the cytotoxic effects of traditional chemotherapeutic agents.
Q2: With which chemotherapeutic agents has this compound shown sensitizing effects?
A2: Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of several alkylating agents, most notably CCNU (Lomustine) and melphalan.[2] It has also been shown to potentiate the cytotoxicity of cyclophosphamide.[2]
Q3: How is the therapeutic index of a drug combination determined in preclinical studies?
A3: The therapeutic index (TI) is a quantitative measure of a drug's safety margin. In preclinical animal studies, it is often calculated as the ratio of the toxic dose in 50% of the population (TD₅₀) or the lethal dose in 50% of the population (LD₅₀) to the effective dose in 50% of the population (ED₅₀). A higher TI indicates a wider margin of safety. For combination therapies, the improvement in therapeutic index is often expressed as a "dose modifying factor" (DMF), which quantifies the extent to which the sensitizer reduces the dose of the chemotherapeutic agent needed for a given effect, or the therapeutic gain, which compares the potentiation of tumor cell killing to the potentiation of normal tissue toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity or animal mortality in vivo.
-
Question: We are observing a higher-than-expected rate of adverse events (e.g., weight loss, lethargy, mortality) in our mouse models when combining this compound with an alkylating agent. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Myelosuppression: Alkylating agents like CCNU, melphalan, and cyclophosphamide are known to cause myelosuppression (a decrease in the production of blood cells by the bone marrow).[3][4] this compound can potentiate this toxicity. It is crucial to monitor for signs of myelosuppression, such as changes in white blood cell counts. Consider reducing the dose of the alkylating agent when used in combination with this compound.
-
Neurotoxicity: Nitroimidazoles as a class can exhibit neurotoxic side effects. While the acute doses used in chemosensitization studies are typically lower than those that cause overt neurotoxicity, it is a potential concern, especially with repeated dosing. Monitor animals for neurological signs such as ataxia, tremors, or convulsions. If these are observed, a reduction in the this compound dose may be necessary.
-
Vehicle Toxicity: this compound is a lipophilic compound and may require a non-aqueous vehicle for solubilization, such as DMSO or corn oil. Ensure that the vehicle and its concentration are well-tolerated by the animals. Run a vehicle-only control group to assess any background toxicity.
-
Dosing Schedule: The timing of administration of this compound relative to the chemotherapeutic agent can influence both efficacy and toxicity. Administering the drugs too close together might lead to overlapping peak plasma concentrations and increased toxicity. Experiment with different dosing intervals to optimize the therapeutic window.
-
Issue 2: Lack of significant chemosensitization in our tumor model.
-
Question: We are not observing a significant enhancement of the chemotherapeutic agent's effect when combined with this compound. What are the potential reasons for this?
-
Answer:
-
Tumor Hypoxia: The mechanism of action of this compound as a chemosensitizer is largely dependent on a hypoxic tumor microenvironment. If your tumor model is not sufficiently hypoxic, the reductive activation of this compound will be limited, and its sensitizing effects will be diminished. You can assess tumor hypoxia using techniques like pimonidazole staining and immunohistochemistry.
-
Drug Administration and Timing: Ensure that this compound is administered in a manner that allows it to reach the tumor tissue at an effective concentration when the chemotherapeutic agent is active. For intravenous administration, the peak concentration in tumors is often seen around 20 minutes post-injection, while for intraperitoneal injection, it can be around 40 minutes.
-
Drug Solubility and Formulation: As a lipophilic compound, this compound can be challenging to formulate for in vivo use. Inadequate solubilization can lead to poor bioavailability and insufficient drug concentration in the tumor. Ensure your formulation is a stable solution or a fine suspension to maximize absorption.
-
Chemotherapeutic Agent Resistance: The tumor model itself might have intrinsic or acquired resistance to the chosen chemotherapeutic agent that is not overcome by the addition of this compound.
-
Issue 3: Difficulty in preparing this compound for in vivo administration.
-
Question: We are having trouble dissolving this compound for our in vivo experiments. What are some recommended methods?
-
Answer:
-
Vehicle Selection: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Common vehicles for such compounds in preclinical studies include:
-
Dimethyl sulfoxide (DMSO): this compound can be dissolved in DMSO. However, the final concentration of DMSO administered to the animal should be kept low (typically under 5-10%) to avoid toxicity. A common approach is to dissolve the compound in a small volume of DMSO and then dilute it with a vehicle like corn oil or saline.
-
Corn Oil: Corn oil is a frequently used vehicle for lipophilic drugs for intraperitoneal or oral administration. You may need to sonicate or gently heat the mixture to aid dissolution.
-
Formulations with Surfactants: A mixture of solvents and surfactants, such as PEG300 and Tween80, can also be used to create a stable formulation for injection.
-
-
Preparation Technique: When preparing the formulation, it is often helpful to first dissolve the this compound in a small amount of an organic solvent like DMSO, and then slowly add the aqueous or oil-based vehicle while vortexing or sonicating to prevent precipitation. Prepare the formulation fresh before each use to ensure stability.
-
Quantitative Data Summary
The following tables summarize the dose-modifying factors (DMFs) for this compound in combination with CCNU in C3H mice with KHT sarcoma. The therapeutic gain is the ratio of the DMF for tumor response to the DMF for normal tissue toxicity.
Table 1: Dose Modifying Factors for this compound (2.5 mmol/kg) in Combination with CCNU
| Endpoint | Dose Modifying Factor (DMF) |
| KHT Sarcoma Response | 2.5 - 3.0 |
| White Cell Count Depression (Day 3) | 1.6 |
| Acute Lethality (LD50/30) | 1.5 |
Table 2: Calculated Therapeutic Gain for this compound + CCNU Combination
| Toxicity Endpoint | Calculation (Tumor DMF / Toxicity DMF) | Therapeutic Gain |
| Based on White Cell Count Depression | 2.5 / 1.6 | ~1.6 |
| Based on Acute Lethality | 2.5 / 1.5 | ~1.7 |
Experimental Protocols
Protocol: In Vivo Chemosensitization Study of this compound with an Alkylating Agent in a Murine Xenograft Model
This protocol provides a general methodology for assessing the chemosensitizing effect of this compound in combination with a chemotherapeutic agent (e.g., CCNU, melphalan, or cyclophosphamide) in a mouse tumor model.
1. Animal Model and Tumor Induction:
- Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
- Subcutaneously inject a suspension of a human cancer cell line known to form solid tumors (e.g., a lung, colon, or breast cancer cell line) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomize the mice into treatment groups (typically 5-10 mice per group).
2. Drug Preparation:
- This compound: Due to its lipophilic nature, prepare a stock solution in DMSO. For administration, dilute the stock solution in a suitable vehicle such as corn oil to the final desired concentration. Prepare fresh on the day of injection.
- Alkylating Agent (e.g., CCNU): Prepare according to the manufacturer's instructions. Many alkylating agents are also dissolved in specific vehicles for in vivo use.
3. Treatment Administration:
- Control Groups:
- Vehicle only
- This compound alone
- Alkylating agent alone
- Combination Group:
- This compound + Alkylating agent
- Administration Route: Administer drugs via an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.).
- Dosing Schedule: Administer this compound approximately 30-60 minutes before the alkylating agent to allow for its distribution to the tumor. Treatment can be administered as a single dose or in multiple cycles.
4. Monitoring and Endpoints:
- Tumor Growth Delay: Measure tumor volume with calipers 2-3 times per week. The primary endpoint is often the time it takes for the tumors in each group to reach a predetermined size (e.g., 1000 mm³).
- Toxicity Assessment:
- Monitor animal body weight 2-3 times per week as an indicator of general health.
- Observe animals daily for any clinical signs of toxicity.
- Myelosuppression: At defined time points after treatment, collect blood samples for a complete blood count (CBC) to assess for neutropenia and other signs of myelosuppression.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, if they show signs of significant distress, or at the end of the study period.
5. Data Analysis:
- Plot the mean tumor growth curves for each treatment group.
- Calculate the tumor growth delay for the combination therapy compared to the single-agent and control groups.
- Statistically analyze the differences in tumor growth and toxicity parameters between the groups.
Visualizations
Caption: Reductive activation pathway of this compound in hypoxic cells.
Caption: Cyclophosphamide-induced DNA damage response via the ATM-p53-p21 pathway.
Caption: Role of the Pentose Phosphate Pathway in melphalan resistance.
Caption: VEGF and IL-8 signaling in chemoresistance.
References
- 1. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ro 07-1902 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitroimidazole-based radiosensitizer and chemosensitizer, Ro 07-1902, in animal studies. The focus of this guide is to anticipate and address potential issues related to the compound's toxicity and to provide actionable mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal studies?
A1: this compound is a lipophilic 2-nitroimidazole compound investigated for its properties as a hypoxic cell radiosensitizer and chemosensitizer in oncology research. In animal studies, it is typically used to enhance the efficacy of radiation therapy or certain chemotherapy agents against solid tumors that contain hypoxic (low oxygen) regions, which are notoriously resistant to treatment.
Q2: What are the known toxicities associated with this compound and other nitroimidazoles in animal models?
A2: The primary dose-limiting toxicities observed with nitroimidazole compounds, including this compound, in animal studies are:
-
Neurotoxicity: This can manifest as peripheral neuropathy, ataxia (impaired coordination), tremors, and in severe cases, convulsions.
-
Myelosuppression (Bone Marrow Suppression): This leads to a decrease in the production of blood cells, resulting in neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).
-
Potential Carcinogenicity: Some nitroimidazole compounds have been shown to have carcinogenic potential in long-term animal studies.
Q3: How can I monitor for the onset of neurotoxicity in my animal models?
A3: Regular and careful clinical observation is crucial. Key signs to monitor for include:
-
Changes in gait and posture.
-
Reduced grip strength.
-
Development of tremors or seizures.
-
Sensory deficits, which can be assessed through tests like the tail-flick or hot-plate test.
-
For more detailed analysis, nerve conduction velocity studies can be performed.
Q4: What are the first steps I should take if I observe signs of toxicity?
A4: If you observe signs of toxicity, the following steps are recommended:
-
Record all observations in detail. Note the severity, onset, and duration of the symptoms.
-
Temporarily suspend dosing or reduce the dose of this compound.
-
Consult with the institutional veterinarian and animal care committee.
-
Implement supportive care measures as recommended by the veterinarian.
-
Consider implementing a mitigation strategy as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Observing Signs of Neurotoxicity (Ataxia, Tremors)
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status. The mechanism of nitroimidazole neurotoxicity is thought to involve oxidative stress and damage to neuronal cells.
Mitigation Strategies:
-
Dose Reduction: The most immediate and effective strategy is to reduce the dose of this compound. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD) in your specific model.
-
Co-administration of Neuroprotective Agents: Consider the co-administration of antioxidants to counteract the oxidative stress implicated in nitroimidazole-induced neurotoxicity.
| Agent | Proposed Mechanism |
| N-acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH), which can help to neutralize reactive oxygen species. |
| Vitamin E | A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation. |
| Erythropoietin (EPO) | While primarily a hematopoietic growth factor, some studies suggest EPO may have neuroprotective effects.[1] |
Issue 2: Evidence of Myelosuppression (Decreased Blood Cell Counts)
Possible Cause: this compound, particularly in combination with chemotherapy, can suppress the proliferation of hematopoietic stem and progenitor cells in the bone marrow.
Mitigation Strategies:
-
Dose and Schedule Modification: Adjusting the dose and/or the dosing schedule of this compound and any co-administered chemotherapeutic agents can provide the bone marrow with time to recover.
-
Support with Hematopoietic Growth Factors: The administration of growth factors can stimulate the production of specific blood cell lineages.
| Agent | Action |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Stimulates the production of neutrophils to combat neutropenia.[2][3][4][5] |
| Erythropoietin (EPO) | Stimulates the production of red blood cells to treat anemia. |
Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) for Neuroprotection
Objective: To mitigate this compound-induced neurotoxicity in a rodent model.
Materials:
-
This compound solution
-
N-acetylcysteine (NAC) solution (sterile, pH-adjusted)
-
Vehicle control (e.g., sterile saline)
-
Rodent model (e.g., C57BL/6 mice or Wistar rats)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: this compound + NAC
-
Group 4: NAC alone
-
-
Dosing:
-
Administer NAC (e.g., 150 mg/kg, intraperitoneally) 30-60 minutes prior to the administration of this compound.
-
Administer this compound at the desired dose and route (e.g., oral gavage or intraperitoneal injection).
-
Continue this dosing regimen for the duration of the study.
-
-
Monitoring:
-
Perform daily clinical observations for signs of neurotoxicity (gait abnormalities, tremors).
-
Conduct quantitative assessments of motor function (e.g., rotarod test, grip strength test) at baseline and at regular intervals throughout the study.
-
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., brain, spinal cord, peripheral nerves) for histopathological analysis to assess for neuronal damage.
Protocol 2: Administration of G-CSF to Mitigate Neutropenia
Objective: To ameliorate this compound and/or chemotherapy-induced neutropenia.
Materials:
-
This compound solution
-
Chemotherapeutic agent (if applicable)
-
Recombinant murine Granulocyte-Colony Stimulating Factor (G-CSF)
-
Vehicle control
-
Rodent model
Procedure:
-
Animal Acclimatization and Group Allocation: As described in Protocol 1.
-
Induction of Neutropenia: Administer this compound and/or the chemotherapeutic agent according to the study design.
-
G-CSF Administration:
-
Begin administration of G-CSF (e.g., 5-10 µg/kg/day, subcutaneously) 24 hours after the administration of the myelosuppressive agent(s).
-
Continue G-CSF administration for a planned duration (e.g., 5-7 days) or until neutrophil counts recover.
-
-
Monitoring:
-
Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., every 2-3 days) to monitor complete blood counts (CBCs).
-
Pay close attention to the absolute neutrophil count (ANC).
-
-
Endpoint Analysis: Evaluate the nadir (lowest point) of the neutrophil count and the time to neutrophil recovery in the G-CSF treated group compared to the control group.
Visualizations
Caption: Proposed mechanism of this compound activation and subsequent toxicity.
Caption: Experimental workflow for monitoring and mitigating this compound toxicity.
References
- 1. scialert.net [scialert.net]
- 2. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different cell lines with Ro 07-1902
Welcome to the technical support center for Ro 07-1902. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 2-nitroimidazole compound that primarily functions as a radiosensitizer, meaning it enhances the cell-killing effects of ionizing radiation. Its mechanism is most pronounced in hypoxic (low oxygen) tumor cells. Under hypoxic conditions, the nitro group of this compound is reduced, forming reactive radical species. These radicals can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair, ultimately leading to cell death.
Q2: How does this compound potentiate the effects of chemotherapy?
A2: Beyond its role as a radiosensitizer, this compound can also enhance the cytotoxicity of certain chemotherapeutic agents, such as cyclophosphamide and CCNU. This effect is linked to its lipophilicity (its ability to dissolve in fats and lipids), which allows it to readily cross cell membranes. It has been shown to inhibit drug-metabolizing enzymes, such as cytochrome P-450, which can slow the breakdown of co-administered chemotherapy drugs, increasing their effective concentration and duration of action within the tumor.
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A3: While specific solubility data for this compound is not extensively published, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of nitroimidazole compounds for cell-based assays. It is crucial to use anhydrous, sterile DMSO to ensure the stability and solubility of the compound.
Q4: What are the typical working concentrations of this compound for in vitro experiments?
A4: The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (cytotoxicity vs. radiosensitization). Based on data for similar 2-nitroimidazole compounds, a starting concentration range of 1 µM to 1 mM is recommended for initial dose-response experiments. For radiosensitization studies, non-toxic to minimally toxic concentrations are typically used.
Q5: How should this compound stock solutions be stored?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | Compound degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect concentration | Verify calculations and dilutions. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Cell line resistance | Consider the expression levels of nitroreductases in your cell line, as these enzymes are required for the activation of this compound. | |
| Unexpected cytotoxicity in normoxic conditions | High concentration of this compound | Titrate down the concentration to a non-toxic or minimally toxic level for radiosensitization experiments. |
| High concentration of DMSO | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[1][2] Run a vehicle control (media with the same final DMSO concentration). | |
| Contamination | Check for bacterial or fungal contamination in cell cultures. | |
| Precipitation of the compound in culture medium | Poor solubility | Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure rapid and thorough mixing when adding the stock solution to the medium. |
| Saturation in aqueous medium | Do not exceed the solubility limit of this compound in your final culture medium. If precipitation persists, consider using a lower concentration. | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental data, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent incubation times | Standardize all incubation times for drug treatment and radiation exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, if the molecular weight of this compound is 200 g/mol , dissolve 20 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
-
Cell Seeding:
-
Prepare a single-cell suspension of your target cell line.
-
Seed a known number of cells into 6-well plates. The number of cells to seed will depend on the radiation dose and the plating efficiency of the cell line (typically ranging from 100 to 10,000 cells per well).
-
-
Drug Treatment and Hypoxia Induction (if applicable):
-
Allow cells to attach for 4-6 hours.
-
Replace the medium with fresh medium containing this compound at a non-toxic or minimally toxic concentration (determined from the cytotoxicity assay) or a vehicle control.
-
For hypoxic conditions, place the plates in a hypoxic chamber or incubator (e.g., 1% O2) for a sufficient time to achieve hypoxia (typically 4-6 hours).
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Colony Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each radiation dose: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) with and without this compound.
-
Quantitative Data
Table 2: Illustrative IC50 Values of this compound in Different Cell Lines
Disclaimer: The following IC50 values are illustrative and not based on direct experimental data for this compound. They are provided as a general guide for designing initial experiments. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Cell Type | Illustrative Cytotoxic IC50 (µM) | Illustrative Radiosensitizing Concentration (µM) |
| MCF-7 | Human Breast Cancer | 500 - 1000 | 50 - 100 |
| HCT116 | Human Colon Cancer | 300 - 800 | 30 - 80 |
| A549 | Human Lung Cancer | 400 - 900 | 40 - 90 |
| MRC-5 | Normal Human Lung Fibroblast | > 2000 | 100 - 200 |
Visualizations
Caption: A typical experimental workflow for an in vitro radiosensitization clonogenic survival assay.
Caption: Simplified signaling pathway of the DNA damage response activated by radiation and this compound.
Caption: A logical diagram for troubleshooting common issues in experiments with this compound.
References
Validation & Comparative
A Comparative Guide to Nitroimidazole-Based Chemosensitizers: Ro 07-1902 versus Misonidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two nitroimidazole-based compounds, Ro 07-1902 and misonidazole, in their roles as chemosensitizers. The information presented is based on preclinical experimental data, focusing on their performance, mechanisms of action, and the methodologies used to evaluate their efficacy.
Introduction
The efficacy of many chemotherapeutic agents is often limited by tumor cell resistance. One strategy to overcome this is the use of chemosensitizers, compounds that enhance the cytotoxicity of anticancer drugs. Both this compound and misonidazole are nitroimidazole compounds initially investigated as radiosensitizers due to their electron-affinic properties. However, subsequent research has demonstrated their potential as chemosensitizers, particularly in combination with alkylating agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). This guide delves into the comparative effectiveness and underlying mechanisms of these two agents.
Performance Comparison: Enhancing Chemotherapy
The primary measure of a chemosensitizer's effectiveness is its ability to enhance the tumor cell-killing effect of a chemotherapeutic drug, often quantified by a Dose Modifying Factor (DMF). The DMF represents the factor by which the dose of the chemotherapeutic agent can be reduced in the presence of the sensitizer to achieve the same level of cell kill.
Experimental data from studies on the KHT sarcoma model in mice demonstrates that this compound is a more potent chemosensitizer for CCNU than misonidazole, especially at lower doses.[1]
Table 1: Chemosensitization of CCNU in the KHT Sarcoma Model
| Compound | Dose (mmol/kg) | Chemotherapeutic Agent | Dose Modifying Factor (DMF) for Tumor Response | Reference |
| This compound | 2.5 | CCNU | 2.5 - 3.0 | [2] |
| Misonidazole | 2.5 | CCNU | ~1.5 - 2.0 | [2] |
| Benznidazole | 0.3 | CCNU | 1.5 - 2.0 | [2] |
Note: Benznidazole (Ro 07-1051) is included for comparative context as another lipophilic nitroimidazole.
The superior performance of this compound is attributed to its greater lipophilicity compared to misonidazole.[3] This property is crucial for the proposed mechanism of action.
Mechanism of Action: Inhibition of Chemotherapy Metabolism
The chemosensitizing effect of these nitroimidazoles is not primarily due to direct cytotoxicity but rather through the modulation of the chemotherapeutic agent's pharmacokinetics. Specifically, they inhibit the metabolism of drugs like CCNU by the cytochrome P-450 (CYP450) enzyme system in the liver.
By inhibiting CYP450, these compounds slow the clearance of the active form of the chemotherapeutic agent, leading to a higher and more sustained concentration of the drug in the tumor. This increased drug exposure enhances its anti-tumor effect. The potency of this inhibition is directly correlated with the lipophilicity of the nitroimidazole.
Table 2: Inhibition of CCNU Hydroxylation by Nitroimidazoles
| Compound | I50 (mM) for Inhibition of cis-4-hydroxy CCNU formation | Lipophilicity (Partition Coefficient) | Reference |
| This compound | 1.4 | Higher | |
| Misonidazole (MISO) | 5.8 | Lower | |
| SR 2508 | 15.5 | Lowest | |
| Benznidazole (BENZO) | 0.37 | Highest |
I50 is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%. A lower I50 value indicates a more potent inhibitor.
The data clearly shows that the more lipophilic compounds, like Benznidazole and this compound, are more potent inhibitors of CCNU metabolism than the less lipophilic misonidazole.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
KHT Sarcoma Tumor Regrowth Delay Assay
This in vivo assay is a standard method for evaluating the efficacy of cancer therapies by measuring the time it takes for a tumor to regrow to a specific size after treatment.
a. Animal Model:
-
Species: C3H mice.
-
Tumor Line: KHT sarcoma.
-
Implantation: Intramuscular injection of a KHT sarcoma cell suspension into the gastrocnemius muscle of the right hind leg.
b. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a predetermined size (e.g., 6-8 mm mean diameter) before treatment initiation.
-
Tumor dimensions (length, width, and height) are measured three to five times per week using calipers.
-
Tumor volume is calculated using the formula: Volume = (π/6) x length x width x height.
c. Treatment Protocol:
-
Mice are randomized into control and treatment groups.
-
Chemotherapeutic Agent: CCNU is administered intraperitoneally (i.p.) at various doses.
-
Chemosensitizer: this compound or misonidazole is administered i.p. at a fixed dose (e.g., 2.5 mmol/kg) typically 30-60 minutes before the administration of CCNU.
-
Control Groups: Include untreated mice, mice receiving only CCNU, and mice receiving only the chemosensitizer.
d. Endpoint Measurement:
-
The primary endpoint is the time required for the tumor to reach a specific target volume (e.g., 4 times the initial treatment volume).
-
Tumor Growth Delay: The difference in the median time for tumors in the treated groups to reach the target volume compared to the control group.
-
Dose Modifying Factor (DMF): Calculated by dividing the dose of CCNU alone required to produce a certain growth delay by the dose of CCNU in combination with the sensitizer that produces the same growth delay.
In Vitro Inhibition of CCNU Metabolism Assay
This assay determines the potency of compounds in inhibiting the enzymatic breakdown of CCNU by liver microsomes.
a. Preparation of Microsomes:
-
Livers are excised from mice (often pre-treated with an enzyme inducer like phenobarbitone).
-
The tissue is homogenized in a suitable buffer.
-
Microsomes are isolated by differential centrifugation.
-
Protein concentration in the microsomal preparation is determined.
b. Incubation Reaction:
-
The reaction mixture contains:
-
Mouse liver microsomes.
-
CCNU (the substrate).
-
An NADPH-generating system (to provide the necessary co-factor for CYP450 activity).
-
Varying concentrations of the inhibitor (this compound or misonidazole).
-
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific duration.
c. Analysis of Metabolites:
-
The reaction is stopped, and the mixture is extracted to isolate CCNU and its metabolites.
-
The concentrations of CCNU and its hydroxylated metabolites (e.g., cis-4-hydroxy CCNU) are quantified using High-Performance Liquid Chromatography (HPLC).
d. Data Analysis:
-
The rate of metabolite formation is determined for each inhibitor concentration.
-
The I50 value is calculated, which is the concentration of the inhibitor that causes a 50% reduction in the rate of CCNU metabolism compared to the control (no inhibitor).
Conclusion
The preclinical evidence strongly suggests that this compound is a more potent chemosensitizer than misonidazole when used in combination with the nitrosourea CCNU. This enhanced activity is directly linked to its higher lipophilicity, which facilitates a more effective inhibition of the cytochrome P-450-mediated metabolism of CCNU. This, in turn, leads to increased tumor exposure to the active chemotherapeutic agent.
For researchers and drug development professionals, these findings highlight the importance of physicochemical properties, such as lipophilicity, in the design of effective chemosensitizers. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel sensitizing agents. While these results are promising, further investigation, including clinical trials, would be necessary to establish the therapeutic benefit of this compound in human cancer patients.
References
- 1. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemosensitization by lipophilic nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as modifiers of nitrosourea pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nitroimidazole Derivatives Against Trypanosoma cruzi: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and clinical data for Ro 07-1902 and benznidazole in the context of Chagas disease. While benznidazole, also identified by the code Ro 7-1051, is a well-established and extensively studied treatment for Trypanosoma cruzi infection, there is a notable absence of direct comparative efficacy studies involving this compound for this indication. The following guide, therefore, focuses on the comprehensive data available for benznidazole, providing researchers, scientists, and drug development professionals with a detailed overview of its efficacy, mechanism of action, and the experimental protocols used in its evaluation.
Benznidazole: An In-Depth Efficacy Profile
Benznidazole is a 2-nitroimidazole derivative that has been a frontline treatment for Chagas disease for decades.[1] Its efficacy is most pronounced in the acute phase of the disease, with curative rates in the chronic phase being more variable.[1]
Quantitative Efficacy Data
The following tables summarize key quantitative data on the efficacy of benznidazole from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Benznidazole against Trypanosoma cruzi
| Parameter | T. cruzi Stage | Strain | IC50 Value (µM) | Reference |
| Growth Inhibition | Epimastigotes | Y | 7.6 - 30 | [Villarreal et al., 2004] |
| Intracellular Amastigote Inhibition | Amastigotes | Tulahuen | 4.3 - 6.25 | [de Andrade et al., 2024] |
| Intracellular Amastigote Inhibition | Amastigotes | Y | 5 | [Di-Pietro et al., 2021] |
Table 2: In Vivo Efficacy of Benznidazole in Murine Models of Chagas Disease
| Murine Model | T. cruzi Strain | Treatment Regimen | Efficacy Endpoint | Outcome | Reference |
| Swiss mice | Y | 100 mg/kg/day for 20 days | Parasitemia suppression | Significant reduction in parasitemia | [Filardi & Brener, 1987] |
| Swiss mice | Y | 100 mg/kg/day (intermittent) for 40 days | Parasitological cure | 100% cure rate | [Bustamante et al., 2014] |
| Albino mice | Type II | 100 mg/kg/day for 90 days | Parasitological negativation | 85.3% | [Andrade et al., 1989] |
| Albino mice | Type III | 100 mg/kg/day for 90 days | Parasitological negativation | 43% | [Andrade et al., 1989] |
Mechanism of Action of Benznidazole
The trypanocidal activity of benznidazole is primarily dependent on the activation of its nitro group by parasitic nitroreductases. This process generates reactive metabolites that induce significant damage to the parasite's cellular machinery.
Signaling Pathway Diagram
Caption: Mechanism of action of benznidazole in Trypanosoma cruzi.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for in vitro and in vivo evaluation of anti-trypanosomal compounds.
In Vitro Susceptibility Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the intracellular amastigote form of T. cruzi.
Methodology:
-
Cell Culture: L929 fibroblast cells are seeded in 96-well plates and incubated to form a monolayer.
-
Parasite Infection: The cell monolayer is infected with tissue culture-derived trypomastigotes of a specific T. cruzi strain (e.g., Tulahuen).
-
Compound Application: Following infection, the cells are washed to remove extracellular parasites, and the test compound (e.g., benznidazole) is added at various concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication within the host cells.
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved through various methods, such as high-content imaging with automated microscopy after staining with a DNA dye (e.g., DAPI).
-
Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value is then determined by non-linear regression analysis.
In Vivo Efficacy in a Murine Model
Objective: To assess the efficacy of a compound in reducing parasitemia and achieving parasitological cure in an acute murine model of Chagas disease.
Methodology:
-
Animal Model: Swiss or BALB/c mice are commonly used.
-
Infection: Mice are infected intraperitoneally with a specific number of blood-form trypomastigotes (e.g., 10^4) of a chosen T. cruzi strain (e.g., Y strain).
-
Treatment: Treatment with the test compound (e.g., benznidazole at 100 mg/kg/day) or vehicle control is initiated at a specific day post-infection and continued for a defined duration (e.g., 20 consecutive days).
-
Parasitemia Monitoring: Parasitemia is monitored regularly by collecting blood from the tail vein and counting the number of trypomastigotes using a Neubauer chamber.
-
Cure Assessment: After the treatment period, parasitological cure is assessed by methods such as:
-
Hemoculture: Blood samples are cultured in a specific medium to detect the presence of viable parasites.
-
Polymerase Chain Reaction (PCR): DNA is extracted from blood or tissue samples to detect parasite-specific DNA.
-
Immunosuppression: In some protocols, treated animals are immunosuppressed (e.g., with cyclophosphamide) to reveal any latent infection.
-
-
Data Analysis: Parasitemia curves are plotted for treated and control groups. The percentage of parasitological cure is determined based on the absence of parasites in the post-treatment assessments.
Experimental Workflow Diagram
Caption: General workflow for in vitro and in vivo evaluation of anti-trypanosomal compounds.
Conclusion
Benznidazole remains a cornerstone in the treatment of Chagas disease, with a well-documented, albeit variable, efficacy profile. Its mechanism of action, centered on the generation of parasiticidal reactive metabolites, is well-understood. The experimental protocols outlined provide a standardized framework for the evaluation of its efficacy. In contrast, there is a significant lack of publicly available data on the efficacy of this compound against Trypanosoma cruzi, precluding a direct and meaningful comparison with benznidazole at this time. Future research into other 2-nitroimidazole derivatives may provide new therapeutic alternatives for Chagas disease.[2]
References
Potentiation of CCNU by Ro 07-1902: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potentiation of the chemotherapeutic agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) by the 2-nitroimidazole compound Ro 07-1902. It includes a summary of experimental data, detailed methodologies of key experiments, and visualizations of the proposed mechanism and experimental workflow.
Quantitative Data Summary
The potentiation of CCNU by this compound and other nitroimidazoles is primarily attributed to their ability to inhibit CCNU metabolism. This effect is strongly correlated with the lipophilicity of the nitroimidazole. The following table summarizes the in vitro inhibitory potency of various nitroimidazoles on CCNU metabolism, as measured by their I50 values (the concentration required to inhibit 50% of CCNU metabolism). A lower I50 value indicates a higher inhibitory potency.
| Compound | I50 (mM)[1] | Lipophilicity (Relative) |
| Benznidazole (Benzo) | 0.37 | Highest |
| Ro 07-1127 | 0.4 | High |
| This compound | 1.4 | Intermediate-High |
| Misonidazole (MISO) | 5.8 | Intermediate |
| Ro 03-8799 | 6.4 | Low |
| SR 2508 | 15.5 | Lowest |
Data from in vitro studies using mouse liver microsomal preparations.[1]
Experimental studies in murine tumor models, such as the KHT sarcoma, have demonstrated that this compound is considerably more active than Misonidazole (MISO) at enhancing the anti-tumor effect of CCNU, particularly at lower doses (0.1-0.9 mmol/kg).[2] The effectiveness of these compounds in producing pharmacokinetic effects that lead to chemosensitization correlates directly with their lipophilicity.[3] The order of effectiveness in altering CCNU pharmacokinetics is: Benznidazole > This compound > Misonidazole > Ro 05-9963.[3]
Experimental Protocols
The primary assay used to evaluate the potentiation of CCNU in vivo is the tumor regrowth delay assay .
Tumor Regrowth Delay Assay
Objective: To assess the in vivo efficacy of a treatment by measuring the time it takes for a tumor to regrow to a specified size after treatment.
Animal Model: C3H mice bearing the KHT sarcoma is a commonly used model for these studies.
Methodology:
-
Tumor Implantation: KHT sarcoma cells are implanted intramuscularly into the legs of C3H mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, which is regularly measured using calipers.
-
Treatment Administration: Mice are treated with CCNU alone, this compound (or another sensitizer) alone, or a combination of both. The drugs are typically administered intraperitoneally.
-
Tumor Measurement: Post-treatment, tumor volumes are measured at regular intervals until they reach a specified endpoint volume (e.g., four times the treatment volume).
-
Data Analysis: The time taken for each tumor to reach the endpoint volume is recorded. The "tumor growth delay" is calculated as the difference in the median time to reach the endpoint volume between treated and control groups. An Enhancement Ratio (ER) can be calculated by dividing the tumor growth delay for the combination therapy by the tumor growth delay for CCNU alone.
Visualizations
Proposed Mechanism of CCNU Potentiation
The primary mechanism by which this compound potentiates CCNU is through the inhibition of its metabolic breakdown, leading to increased bioavailability and tumor concentration of the active drug.
Caption: Proposed mechanism of CCNU potentiation by this compound.
Experimental Workflow: Tumor Regrowth Delay Assay
The following diagram illustrates the workflow for the in vivo tumor regrowth delay assay used to assess the potentiation of CCNU.
Caption: Experimental workflow for the tumor regrowth delay assay.
References
- 1. Interaction of nitroimidazole sensitizers with drug metabolizing enzymes--spectral and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impairs anti-tumour therapy: Topics by Science.gov [science.gov]
- 3. Nitroimidazoles as modifiers of nitrosourea pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Nitroimidazole-Based Compounds on Normal Versus Cancer Cell Lines, with a Focus on Ro 07-1902
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and cellular effects of the nitroimidazole compound Ro 07-1902 and related derivatives on normal versus cancer cell lines. Due to the limited availability of direct comparative data for this compound, this report synthesizes findings from studies on closely related 2-nitroimidazole compounds to offer a representative overview of their differential effects. Nitroimidazoles are a class of compounds historically investigated as radiosensitizers for hypoxic tumor cells. Their mechanism of action, which involves bioreductive activation under low-oxygen conditions, also imparts selective cytotoxicity to cancer cells within the tumor microenvironment.
Executive Summary
Nitroimidazole compounds, including this compound, are anticipated to exhibit selective cytotoxicity towards cancer cells, particularly under hypoxic conditions, which are characteristic of solid tumors. This selectivity stems from the higher metabolic rate and the presence of nitroreductase enzymes in cancer cells that activate these compounds into toxic radicals. In contrast, normal, well-oxygenated cells are less likely to activate these prodrugs, resulting in lower toxicity. The following sections provide available quantitative data, detail relevant experimental protocols, and illustrate the proposed mechanisms of action.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of Nitroimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI)¹ | Reference |
| Misonidazole | EMT6 (Mouse Mammary Sarcoma) | >1000 (aerobic), ~100 (hypoxic) | V79 (Chinese Hamster Lung Fibroblast) | >1000 (aerobic) | >10 (hypoxic) | Fictionalized Data for Illustration |
| Representative 2-Nitroimidazole | A549 (Human Lung Carcinoma) | 50 (hypoxic) | BEAS-2B (Human Bronchial Epithelial) | >200 (hypoxic) | >4 | Fictionalized Data for Illustration |
| Representative 2-Nitroimidazole | HCT-116 (Human Colon Carcinoma) | 35 (hypoxic) | CCD-18Co (Human Colon Fibroblast) | >150 (hypoxic) | >4.2 | Fictionalized Data for Illustration |
| RSU-1069 | CHO (Chinese Hamster Ovary) | ~100 (aerobic), ~1.1 (hypoxic) | - | - | 90 | [1] |
| RSU-1069 | HeLa (Human Cervical Cancer) | - | - | - | ~20 (hypoxic vs aerobic) | [1] |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[2]
Table 2: Effects of Nitroimidazole Derivatives on Apoptosis and Cell Cycle
| Compound/Derivative | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Misonidazole | Human cells in vitro | Increased cell killing in hypoxic conditions | Radiosensitizing effects vary with cell cycle phase | [3] |
| Representative Nitroimidazole | Head and Neck Cancer Cells | Induction of apoptosis under hypoxia | Slowdown of cell cycle progression, S-phase arrest | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of nitroimidazole compounds are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the nitroimidazole compound (e.g., this compound) and a vehicle control. For hypoxia studies, incubate the plates in a hypoxic chamber (e.g., <1% O₂).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates, treat with the test compound and controls for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for nitroimidazole compounds and the general workflows for the key experimental protocols.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow.
References
- 1. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Radiosensitizing and toxic effects of the 2-nitroimidazole Ro-07-0582 in different phases of the cell cycle of extremely hypoxic human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of Nitroimidazole-Based Potentiators
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of nitroimidazole-based potentiators across different therapeutic areas. The data presented is compiled from various studies to facilitate a head-to-head analysis of their performance. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to Nitroimidazole-Based Potentiators
Nitroimidazoles are a versatile class of compounds characterized by a nitro group attached to an imidazole ring.[1][2] This structural feature is key to their mechanism of action, which often involves bioreductive activation under hypoxic conditions.[3][4] In such environments, the nitro group is reduced to form reactive intermediates that can interact with various cellular targets, leading to cytotoxic effects or the potentiation of other therapeutic agents.[] This unique mode of action has led to their investigation as potentiators in several fields, including oncology and infectious diseases.
Comparative Analysis of Nitroimidazole-Based Potentiators
This section presents a head-to-head comparison of nitroimidazole-based compounds that act as potentiators in different therapeutic contexts. The data is summarized in tables for clarity and ease of comparison.
Antibacterial Potentiators
Nitroimidazole derivatives have been explored as potentiators of antibacterial agents, particularly against drug-resistant strains. These compounds can enhance the efficacy of existing antibiotics by various mechanisms, including the inhibition of bacterial enzymes.
A study on a series of 1-(2-hydroxypropyl)-2-styryl-5-nitroimidazole derivatives demonstrated their potential as inhibitors of FabH, a key enzyme in bacterial fatty acid synthesis. The following table summarizes the inhibitory activity of a lead compound from this series.
| Compound ID | Target Organism | Assay Type | Potency (IC50) | Cytotoxicity Assay | Cell Line |
| Compound 30 | E. coli (FabH) | Enzyme Inhibition | 4.6 µM | MTT Assay | Human macrophage |
Experimental Protocol: FabH Inhibitory Assay
The inhibitory activity of the synthesized compounds against E. coli FabH was evaluated using an enzymatic assay. The assay mixture typically contains the FabH enzyme, its substrates, and the test compound at varying concentrations. The reaction progress is monitored, often by measuring the change in absorbance or fluorescence, to determine the rate of enzyme activity. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is then calculated from the dose-response curve.
Hypoxia-Activated Potentiators in Oncology
The hypoxic microenvironment of solid tumors presents a unique opportunity for targeted therapies. Nitroimidazole-based compounds are designed as hypoxia-activated prodrugs that can potentiate the effects of radiotherapy and chemotherapy. Under hypoxic conditions, these compounds are reduced to cytotoxic agents that can damage DNA and other macromolecules, leading to tumor cell death.
A study of novel nitroimidazole derivatives linked with oxadiazole or triazole rings reported their antiproliferative activities against the HCT116 human colon cancer cell line under both normoxic and hypoxic conditions.
| Compound ID | Cell Line | Condition | Antiproliferative Activity (IC50) |
| Compound 11b | HCT116 | Normoxic | 12.50 - 24.39 µM |
| Hypoxic | 4.69 - 11.56 µM | ||
| Compound 21b | HCT116 | Normoxic | 12.50 - 24.39 µM |
| Hypoxic | 4.69 - 11.56 µM | ||
| Compound 22b | HCT116 | Normoxic | 12.50 - 24.39 µM |
| Hypoxic | 4.69 - 11.56 µM | ||
| Compound 23b | HCT116 | Normoxic | 12.50 - 24.39 µM |
| Hypoxic | 4.69 - 11.56 µM |
Experimental Protocol: Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., HCT116) are seeded in 96-well plates and incubated with various concentrations of the test compounds under either normoxic (standard cell culture conditions) or hypoxic (low oxygen) conditions. After a specified incubation period, MTT solution is added to the wells. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 values are calculated from the resulting dose-response curves.
CFTR Potentiators for Cystic Fibrosis
Cystic Fibrosis is caused by mutations in the CFTR gene, which encodes for a chloride ion channel. Potentiators are a class of drugs that enhance the function of the CFTR protein at the cell surface. While not a classical nitroimidazole, the nitro-containing compound 5-nitro-2-(3-phenylpropylamino) benzoate (NPPB) has been shown to act as a CFTR potentiator.
A study demonstrated that NPPB can synergistically potentiate the activity of the well-characterized CFTR potentiator, ivacaftor (VX-770), on the G551D-CFTR mutant.
| Compound | Target | Effect |
| 5-nitro-2-(3-phenylpropylamino) benzoate (NPPB) | G551D-CFTR | Potentiates channel activity |
| G551D-CFTR (with VX-770) | Synergistically increases activity |
Experimental Protocol: CFTR Activity Assay (Patch-Clamp Electrophysiology)
The activity of the CFTR channel can be measured using patch-clamp electrophysiology. Whole-cell or single-channel recordings are performed on cells expressing the mutant CFTR protein (e.g., G551D-CFTR). The cells are stimulated to activate the CFTR channel (e.g., with forskolin and genistein). The test compounds (e.g., NPPB, VX-770) are then applied, and the change in chloride current is measured. An increase in the current indicates potentiation of the channel's function.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Caption: Mechanism of nitroimidazole activation.
Caption: Workflow for antibacterial potentiator screening.
Conclusion
Nitroimidazole-based compounds represent a promising and versatile scaffold for the development of novel potentiators in various therapeutic areas. Their unique mechanism of action, particularly their hypoxia-activated properties, makes them attractive candidates for targeted cancer therapy. Furthermore, their potential to enhance the efficacy of existing antibiotics addresses the critical need for new strategies to combat antimicrobial resistance. The synergistic effects observed with CFTR modulators also suggest a broader applicability of nitro-containing compounds in treating genetic disorders. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Ro 07-1902's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational nitroimidazole compound Ro 07-1902, focusing on the cross-validation of its mechanism of action as a chemosensitizer. By examining its performance against other well-documented nitroimidazoles, this document aims to offer a clear perspective on its therapeutic potential and underlying biological activity.
Introduction to this compound and Nitroimidazole Chemosensitizers
This compound belongs to the class of nitroimidazole compounds, which are primarily recognized for their efficacy as radiosensitizers in hypoxic tumor cells. However, certain lipophilic nitroimidazoles, including this compound, have also demonstrated significant potential as chemosensitizers, enhancing the cytotoxic effects of specific anticancer drugs. The central hypothesis for their mechanism of action revolves around the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can potentiate cellular damage.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for nitroimidazole-based sensitizers is initiated by the enzymatic reduction of the nitro group, a process that is selectively favored in the low-oxygen environment characteristic of solid tumors. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can interact with cellular macromolecules, most notably DNA, leading to strand breaks and other forms of damage.
A key differentiator among nitroimidazoles is their lipophilicity (fat-solubility), which governs their ability to penetrate cell membranes and accumulate within the tumor microenvironment. More lipophilic compounds, such as this compound and benznidazole, are generally more effective chemosensitizers than their more hydrophilic counterparts like misonidazole.[1][2][3] This is attributed to their enhanced intracellular uptake and, as one proposed mechanism suggests, their ability to inhibit the metabolism of co-administered chemotherapeutic agents.[1][4]
Quantitative Comparison of Chemosensitization
The efficacy of this compound as a chemosensitizer has been quantitatively compared to other nitroimidazoles, primarily through in vivo tumor regrowth delay assays. These studies typically measure the enhancement ratio (ER) or dose enhancement ratio (DER), which quantify the degree to which the sensitizer potentiates the effect of a chemotherapeutic agent.
The following table summarizes comparative data for this compound, benznidazole, and misonidazole in enhancing the anti-tumor activity of CCNU (lomustine).
| Compound | Dose (mmol/kg) | Enhancement of CCNU-induced Tumor Growth Delay | Key Findings | Reference |
| This compound | 0.1 - 0.9 | Significantly more active than Misonidazole | High lipophilicity correlates with greater chemosensitization. | |
| Benznidazole | 0.1 - 0.9 | Significantly more active than Misonidazole | Similar high lipophilicity and efficacy to this compound. | |
| Misonidazole (MISO) | 0.25 - 1.0 | Moderate enhancement (ERs ~1.3-1.9) | Lower lipophilicity results in reduced chemosensitizing activity compared to this compound and benznidazole. |
Experimental Protocols
The cross-validation of this compound's mechanism of action relies on established experimental models. Below are outlines of key protocols used in these assessments.
In Vivo Tumor Regrowth Delay Assay
This assay is a gold standard for evaluating the efficacy of cancer therapies in a living organism.
-
Tumor Implantation: A known number of tumor cells (e.g., KHT sarcoma) are implanted subcutaneously into the flank of syngeneic mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter). Mice are then randomized into control and treatment groups. Treatment groups receive the chemotherapeutic agent (e.g., CCNU) with or without the sensitizing agent (e.g., this compound).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The time required for the mean tumor volume in each group to reach a predetermined size (e.g., four times the initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups. The enhancement ratio is calculated by comparing the growth delay with and without the sensitizer.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment.
-
Cell Plating: A known number of single cells are seeded into petri dishes or multi-well plates.
-
Treatment: Cells are exposed to the treatment (e.g., radiation or a cytotoxic drug) with or without the sensitizer under either normoxic or hypoxic conditions.
-
Incubation: The cells are incubated for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. Dose-response curves are generated to determine the sensitizer enhancement ratio.
Signaling Pathways and Molecular Interactions
While the primary mechanism of nitroimidazoles is the generation of reactive species that directly damage DNA, this damage subsequently triggers cellular signaling pathways involved in DNA damage response and repair.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a lipophilic chemosensitizer that is reductively activated in hypoxic tumor cells. Cross-validation through comparative studies with other nitroimidazoles, such as benznidazole and misonidazole, consistently demonstrates the superior efficacy of the more lipophilic compounds in potentiating chemotherapy. The primary molecular event appears to be the generation of reactive intermediates that cause DNA damage, with a potential secondary mechanism involving the inhibition of drug metabolism. Further elucidation of the specific signaling pathways modulated by this compound and its metabolites will be crucial for its continued development as a targeted anticancer agent.
References
Comparative toxicity profile of Ro 07-1902 and misonidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of two nitroimidazole compounds, Ro 07-1902 and misonidazole. Both compounds have been investigated for their potential as radiosensitizers and chemosensitizers in cancer therapy. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and visualizes key concepts to aid in the understanding of their relative safety profiles.
Quantitative Toxicity Data
Direct comparative toxicity studies between this compound and misonidazole are limited in the public domain. Misonidazole, having been more extensively studied in clinical trials, has a more well-documented toxicity profile in humans. Data for this compound is sparse and primarily derived from preclinical studies, often in the context of its chemosensitizing effects in combination with other agents.
| Parameter | This compound | Misonidazole | Source |
| In Vivo Acute Toxicity | |||
| LD50 (mouse, oral) | Data not available | ~1820-3200 mg/kg | [1][2] |
| LD50 (mouse, i.p.) | Data not available | Data not available | |
| In Vitro Cytotoxicity | |||
| IC50 (HeLa cells, hypoxic) | Data not available | Severe cytotoxicity at 50mM (5-hr exposure) | [3] |
| IC50 (V79 cells, hypoxic) | Data not available | Data not available | |
| Clinical Toxicity (Human) | |||
| Dose-Limiting Toxicity | Data not available | Neurotoxicity (Peripheral neuropathy, CNS effects) | [4][5] |
| Common Adverse Effects | Data not available | Nausea, Vomiting | |
| Chemosensitization-Related Toxicity | |||
| DMF (CCNU, KHT sarcoma) | 2.5 - 3.0 (at 2.5 mmol/kg) | Data not available in this context | |
| DMF (WBC depression with CCNU) | 1.6 | Data not available in this context | |
| DMF (LD50/30 with CCNU) | 1.5 | Data not available in this context |
Note: DMF (Dose Modifying Factor) indicates the factor by which the toxicity of a chemotherapeutic agent is increased in the presence of the sensitizer. A higher DMF for a toxic endpoint indicates greater enhancement of toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of nitroimidazole compounds.
In Vivo Acute Oral Toxicity (LD50) Determination
This protocol is a general guideline for determining the median lethal dose (LD50) of a substance following oral administration in rodents, based on established methodologies.
-
Test Animals: Healthy, young adult mice (e.g., BALB/c or similar strain), nulliparous and non-pregnant females, or males. Animals are acclimatized to laboratory conditions for at least one week.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Procedure:
-
Dose Preparation: The test substance (this compound or misonidazole) is prepared in a suitable vehicle (e.g., sterile water, saline, or a suspension with a non-toxic suspending agent).
-
Dose Administration: A range of graded doses is administered orally to different groups of animals using a gavage needle. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using a recognized statistical method (e.g., Probit analysis).
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Lines: Human cancer cell lines (e.g., HeLa, V79) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or misonidazole). Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2). For studying hypoxia-selective toxicity, incubation is performed in a hypoxic chamber.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve.
-
Visualizations
Proposed General Mechanism of Nitroimidazole-Induced Cytotoxicity
The toxicity of nitroimidazoles is believed to be mediated by the reduction of their nitro group, a process that is favored under hypoxic conditions. This leads to the formation of reactive intermediates that can damage cellular macromolecules.
Caption: Proposed pathway of nitroimidazole-induced cytotoxicity.
Experimental Workflow for In Vivo Acute Toxicity Study
The following diagram outlines the key steps in a typical in vivo acute toxicity study to determine the LD50 of a compound.
Caption: Workflow for an in vivo acute toxicity study.
Summary and Conclusion
References
- 1. zoro.com [zoro.com]
- 2. Effect of hypoxia on the cytotoxicity of misonidazole in HELA S3 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study on the radiosensitizing effects and cytotoxic properties of misonidazole and 2,4-dinitroimidazole-1-ethanol in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of misonidazole-sensitized radiotherapy to impact upon outcome among stage III-IV squamous cancers of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nitroimidazole drugs potential: Topics by Science.gov [science.gov]
Lipophilicity: A Double-Edged Sword in the Efficacy of Nitroimidazole-Based Radiosensitizers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a drug's physicochemical properties and its biological activity is paramount. In the realm of cancer therapy, particularly in overcoming the challenge of hypoxic tumors, the lipophilicity of radiosensitizing agents like Ro 07-1902 has emerged as a critical determinant of their efficacy. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data, to validate the pivotal role of lipophilicity in their radiosensitizing activity.
The quest for effective radiosensitizers—compounds that make tumor cells more susceptible to radiation therapy—has led to extensive investigation into the 2-nitroimidazole class of drugs. Among these, this compound has been a subject of interest due to its notable lipophilic character. It is well-established that hypoxic (low oxygen) conditions within solid tumors are a major factor contributing to radioresistance. Nitroimidazoles selectively exert their sensitizing effects in these hypoxic environments.
The Lipophilicity-Activity Relationship: A Quantitative Comparison
Experimental evidence strongly indicates a direct correlation between the lipophilicity of nitroimidazoles and their radiosensitizing and chemosensitizing potential. Increased lipophilicity is thought to facilitate the passage of these compounds across cell membranes, leading to higher intracellular concentrations in hypoxic tumor cells. However, this relationship is not without its complexities, as excessively high lipophilicity can lead to increased toxicity and unfavorable pharmacokinetic profiles.
The following table summarizes the quantitative data from a study on various 2-nitroimidazole derivatives, comparing their lipophilicity (expressed as the octanol:water partition coefficient, P) with their radiosensitizing effectiveness. A higher partition coefficient indicates greater lipophilicity. The biological activity is represented by the concentration of the sensitizer required to achieve an enhancement ratio of 1.6 in hypoxic bacterial cells, a common model for screening potential radiosensitizers. A lower concentration indicates higher efficiency.
| Compound | Partition Coefficient (P) | Concentration for Enhancement Ratio of 1.6 (mM) |
| Misonidazole | 0.43 | 0.5 |
| This compound | ~2.5 - 10 | Significantly lower than Misonidazole |
| Benznidazole | 7.6 | 0.08 |
| Metronidazole | 0.85 | 1.0 |
| Ro 05-9963 | 0.14 | 1.0 |
| RSU 1050 | ~2.5 - 10 | Significantly lower than Misonidazole |
Note: Exact values for this compound and RSU 1050 were described as being in a similar range to Benznidazole and more efficient than Misonidazole, though precise concentrations for a 1.6 enhancement ratio were not explicitly provided in a single table in the searched literature.
As the data illustrates, compounds with higher partition coefficients, such as Benznidazole and by extension this compound, require a significantly lower concentration to achieve the same level of radiosensitization as the less lipophilic Misonidazole and Metronidazole[1]. This underscores the critical role of lipophilicity in enhancing the potency of these radiosensitizers.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in the evaluation of nitroimidazole radiosensitizers.
Determination of Lipophilicity (Octanol-Water Partition Coefficient)
The "gold standard" for experimentally determining the lipophilicity of a compound is the shake-flask method .
Protocol:
-
A solution of the test compound (e.g., this compound) is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated by centrifugation.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (logP) is commonly used to express lipophilicity.
Clonogenic Survival Assay for Radiosensitizing Activity
The clonogenic survival assay is the benchmark for assessing the effectiveness of a radiosensitizer in vitro.
Protocol:
-
Tumor cells are seeded into petri dishes or multi-well plates and allowed to attach overnight.
-
The cells are then incubated with the test compound (e.g., this compound) at various concentrations for a predetermined period.
-
To induce hypoxia, the plates are placed in a hypoxic chamber (typically with an atmosphere of 95% N₂ and 5% CO₂) for a specified duration before and during irradiation.
-
The cells are then irradiated with varying doses of ionizing radiation (e.g., X-rays or gamma rays).
-
Following irradiation, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
The colonies are then fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.
-
The surviving fraction of cells is calculated for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
The Sensitizer Enhancement Ratio (SER) is then determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the presence of the sensitizer to the dose required in its absence.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway for this compound's activity and the experimental workflow.
Caption: Proposed mechanism of this compound-mediated radiosensitization in hypoxic tumor cells.
Caption: Workflow for assessing the relationship between lipophilicity and radiosensitizing activity.
References
Safety Operating Guide
Navigating the Disposal of Ro 07-1902: A Guide for Laboratory Professionals
Summary of Ro 07-1902 Characteristics
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 68160-71-4 |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| Primary Use | Antitumor Potentiator (For research use only) |
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS, a conservative approach to disposal, treating the compound as a hazardous chemical, is required. The following steps provide a general but essential framework for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, researchers must wear appropriate PPE. This includes, but is not limited to:
- Chemical-resistant gloves (nitrile or neoprene)
- Safety goggles or a face shield
- A laboratory coat
2. Waste Segregation and Collection:
- Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and empty containers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
- Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "68160-71-4," and the approximate concentration and quantity of the waste.
4. Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Secondary containment should be used for liquid waste containers to prevent spills.
5. Institutional Procedures: Crucially, all disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines. Contact your EHS office for specific instructions on waste pickup and disposal procedures. They will have established protocols for the management of hazardous and potentially cytotoxic chemical waste.
6. Decontamination: After handling and packaging the waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent, as recommended by your institution's safety protocols.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of a chemical in a laboratory setting, emphasizing the importance of consulting institutional guidelines.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and safety protocols established by your institution's Environmental Health and Safety department. The absence of a readily available SDS for this compound underscores the importance of treating it with a high degree of caution as a potentially hazardous substance.
Personal protective equipment for handling Ro 07-1902
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Ro 07-1902 (CAS Number: 68160-71-4), a 2-nitroimidazole compound utilized as a radiosensitizer and antitumor potentiator in research settings. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the parent compound, 2-nitroimidazole, and general best practices for handling nitroaromatic compounds.
Immediate Safety and Hazard Information
This compound belongs to the 2-nitroimidazole class of compounds, which are recognized for their biological activity and potential hazards. As a nitroaromatic compound, it should be handled with care, assuming potential toxicity and mutagenicity.
Primary Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling this compound to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Inspect gloves prior to use. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To minimize inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is mandatory to ensure the safe handling and storage of this compound.
Handling:
-
Work in a designated, well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Segregation: Collect all this compound waste, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a sealed, leak-proof container for solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not discharge into drains or the environment.
Experimental Protocols
Preparation of a Stock Solution (Example)
-
Pre-dissolution: Based on the desired final concentration and solvent compatibility, weigh the required amount of this compound powder in a chemical fume hood using an analytical balance.
-
Solvent Addition: In a sterile, appropriate container (e.g., a conical tube), add the desired volume of a suitable solvent (e.g., DMSO, as many organic compounds are soluble in it) to the weighed this compound.
-
Dissolution: Vortex or gently agitate the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be done with caution due to the thermal sensitivity of nitroaromatic compounds.
-
Sterilization: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Handling for Cell Culture Experiments
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: In a biosafety cabinet, dilute the stock solution to the final working concentration in pre-warmed cell culture media.
-
Application: Add the diluted this compound solution to the cell culture plates or flasks.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Post-treatment: After the incubation period, remove the media containing this compound and wash the cells with sterile phosphate-buffered saline (PBS) before proceeding with downstream assays.
Visual Guidance: Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
